4H-3,1-Benzothiazin-2-amine
Description
The exact mass of the compound 4H-3,1-Benzothiazin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-3,1-Benzothiazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-3,1-Benzothiazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4H-3,1-benzothiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKBJMGTDSEDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300878 | |
| Record name | 4H-3,1-Benzothiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78959-46-3 | |
| Record name | NSC139660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-3,1-Benzothiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacophore Modeling of 2-Amino-4H-3,1-Benzothiazines
Abstract
The 2-amino-4H-3,1-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including protease inhibition and anticancer properties.[1][2][3][4] Harnessing the full therapeutic potential of this scaffold requires a deep understanding of its structure-activity relationships (SAR). Pharmacophore modeling serves as a powerful computational strategy to distill complex SAR data into a simple, three-dimensional map of essential chemical features required for biological activity.[5][6][7] This guide provides a comprehensive, technically-grounded walkthrough of the pharmacophore modeling process as applied to the 2-amino-4H-3,1-benzothiazine core. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into model generation, rigorous validation, and application in virtual screening to accelerate the discovery of novel, potent, and selective modulators.
Introduction: The 2-Amino-4H-3,1-Benzothiazine Scaffold and the Rationale for Pharmacophore Modeling
Benzothiazines and their derivatives are significant heterocyclic compounds in drug discovery, known for a broad spectrum of pharmacological effects.[8][9][10] The 2-amino-4H-3,1-benzothiazine core, in particular, offers a unique spatial arrangement of hydrogen bond donors, acceptors, and a hydrophobic aromatic surface, making it an attractive starting point for library design.[11] For instance, specific derivatives have been identified as selective inhibitors of human leukocyte elastase and cathepsin L.[1][4]
Given a set of active molecules based on this scaffold, the immediate challenge is to identify the precise electronic and steric features that govern their interaction with a biological target. This is where pharmacophore modeling excels. A pharmacophore is an abstract 3D representation of the ensemble of features essential for molecular recognition.[5][7] By elucidating this "molecular key," we can rationally design novel compounds, efficiently screen vast chemical libraries for new hits, and guide lead optimization efforts.[6][12]
This guide will focus primarily on the ligand-based pharmacophore modeling approach, which is indispensable when the 3D structure of the biological target is unknown.[13] This method relies on the principle that a group of structurally diverse molecules binding to the same target must share common chemical features arranged in a similar 3D geometry.
The Pharmacophore Modeling Workflow: A Conceptual Overview
The process of generating and applying a pharmacophore model is a systematic, multi-stage workflow designed to build and validate a predictive tool. Each step is critical for ensuring the final model is statistically robust and scientifically meaningful.
Caption: A generalized workflow for ligand-based pharmacophore modeling.
Detailed Methodology: Building and Validating a Predictive Model
This section provides a step-by-step protocol, explaining the causality behind each choice from the perspective of a senior scientist.
PART 3.1: Dataset Preparation and Curation
The Goal: To assemble a high-quality dataset of compounds with reliable biological activity data that will serve as the foundation for the model.
Expertise & Causality: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset with a clear activity threshold between "active" and "inactive" compounds is paramount. A wide range of activities (e.g., several orders of magnitude) is crucial for generating a statistically significant model.
Experimental Protocol: Dataset Curation
-
Compound Collection: Gather a series of 2-amino-4H-3,1-benzothiazine analogues with experimentally determined biological activity (e.g., IC50 or Ki values) against a single, specific target.
-
Activity Threshold Definition: Segregate the compounds into distinct activity classes. A common practice is to define 'actives' as compounds with high potency (e.g., pIC50 ≥ 7.0) and 'inactives' with low potency (pIC50 ≤ 5.7).[14] Compounds with intermediate activity should be excluded from the training set to reduce ambiguity.
-
Training and Test Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) used for external validation.
-
Causality: The training set must contain the most structurally diverse and most active compounds. The test set serves as an unbiased check to ensure the model can predict the activity of compounds it has not seen before.[15]
-
-
2D Structure Preparation: Draw and clean all chemical structures, ensuring correct bond orders, stereochemistry, and ionization states at physiological pH (7.4).
PART 3.2: Pharmacophore Model Generation
The Goal: To identify common chemical features among the most active compounds and generate a set of 3D pharmacophore hypotheses.
Expertise & Causality: This phase involves exploring the conformational space of each ligand to find a 3D arrangement where key interaction features from different molecules can overlap.[13] The underlying assumption is that this common arrangement reflects the bioactive conformation within the target's binding site.
Experimental Protocol: Ligand-Based Model Generation
-
Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is critical because a molecule's flexibility means its bioactive shape may not be its lowest energy state in solution.[13][16]
-
Feature Definition: Identify potential pharmacophoric features within the molecules. For the 2-amino-4H-3,1-benzothiazine scaffold, these typically include:
-
Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms.
-
Hydrogen Bond Donor (HBD): The amino group.
-
Aromatic Ring (AR): The fused benzene ring.
-
Hydrophobic (HY): Alkyl or aryl substituents.
-
-
Hypothesis Generation: Using software like Discovery Studio, MOE, or LigandScout, align the conformations of the active molecules from the training set.[6][12] The software identifies common feature arrangements that are present in the active compounds but absent in the inactives.[15] This process generates a ranked list of potential pharmacophore models (hypotheses), each consisting of a unique combination of features and their spatial relationships.
Caption: Key pharmacophoric features on the benzothiazine scaffold.
PART 3.3: Rigorous Model Validation
The Goal: To select the single best hypothesis that can reliably distinguish active from inactive compounds and has true predictive power. This is the most critical step for ensuring trustworthiness.[17]
Expertise & Causality: A model that perfectly fits the training data is not necessarily a good model; it might be overfitted. Validation ensures the model is both robust and generalizable. We use a combination of statistical methods to achieve this.
Experimental Protocol: Multi-Step Validation
-
Cost Analysis (Internal Validation): The generation algorithm typically provides cost values for each hypothesis. A good model should have a high "cost difference" between the null cost (a model with no predictive ability) and the total cost of the hypothesis.[18][19] This provides an initial ranking.
-
Fischer's Randomization Test (Statistical Significance): This test validates the correlation between chemical structures and biological activity.[17][18]
-
Procedure: The biological activity values of the training set compounds are randomly shuffled multiple times (e.g., 49 times for 98% confidence).[18] The software attempts to build a pharmacophore model with each shuffled dataset.
-
Interpretation: If the randomly generated models have significantly worse statistics (e.g., higher costs, lower correlation) than the original, un-shuffled model, it confirms that the original model is not a result of chance correlation.[18][19][20]
-
-
Güner-Henry (GH) Score (Enrichment): This method assesses the model's ability to enrich active compounds from a database.[15][21]
-
Procedure: A database containing the known actives from the test set and a much larger set of presumed inactives (decoys) is screened with the pharmacophore model.
-
Calculation: Several metrics are calculated, including the number of actives found in the hit list (Ha), the total number of hits (Ht), the total number of actives in the database (A), and the total size of the database (D). These are combined to yield a GH score between 0 (null model) and 1 (ideal model). A score > 0.7 indicates a very good model.[22]
-
| Parameter | Formula | Description |
| Yield of Actives (%A) | (Ha / Ht) * 100 | Percentage of active compounds within the retrieved hit list. |
| Ratio of Actives (%Y) | (Ha / A) * 100 | Percentage of total active compounds successfully identified by the model. |
| Enrichment Factor (EF) | (Ha / Ht) / (A / D) | How many times better the model is at finding actives compared to random selection. |
| Güner-Henry (GH) Score | [(Ha(3A+Ht))/(4HA)] * [1-((Ht-Ha)/(D-A))] | A composite score reflecting overall model quality.[22][23] |
Table 1: Key metrics for the Güner-Henry (GH) scoring method used in pharmacophore model validation.
-
Test Set Validation (External Validation): The final, most crucial test. The validated pharmacophore model is used to predict the activity of the test set compounds. A good correlation between the experimentally observed and predicted activities demonstrates the model's predictive power on new chemical entities.[20]
Application: Pharmacophore-Based Virtual Screening
The Goal: To use the validated pharmacophore model as a 3D search query to identify novel hit compounds from large chemical databases.
Expertise & Causality: Virtual screening is a cost-effective method to rapidly filter millions of compounds down to a manageable number for experimental testing.[6][12] The pharmacophore query acts as a filter, retaining only those molecules that possess the required chemical features in the correct 3D orientation.
Experimental Protocol: Virtual Screening Workflow
-
Database Selection: Choose one or more large compound databases (e.g., ZINC, Enamine, ChEMBL) for screening.
-
Conformational Database Generation: Generate multiple 3D conformations for every molecule in the selected database.
-
Pharmacophore Screening: Use the validated pharmacophore model as a query to search the conformational database. Molecules that successfully map all features of the pharmacophore are retained as "hits."
-
Hit Filtering and Prioritization: The initial hit list may still be large. Apply additional filters to refine the selection:
-
Drug-likeness: Use rules like Lipinski's Rule of Five to filter out compounds with poor physicochemical properties.
-
Molecular Docking: If a structure of the target protein is available, dock the top-ranking hits into the binding site to predict binding modes and scores.[24][25]
-
Visual Inspection: Manually inspect the top hits to assess chemical novelty and synthetic feasibility.
-
-
Acquisition and Experimental Validation: Acquire the most promising compounds for in vitro biological testing to confirm their activity.
Conclusion and Future Directions
Pharmacophore modeling is a cornerstone of modern, rational drug design. For the 2-amino-4H-3,1-benzothiazine scaffold, it provides an elegant and powerful method to translate complex SAR into a predictive 3D model. By following a rigorous, multi-step process of data curation, model generation, and stringent validation, researchers can develop a high-quality tool for discovering novel hits with diverse chemical structures. The integration of pharmacophore screening with other computational methods like molecular docking and ADMET prediction further enhances the efficiency and success rate of identifying high-quality lead candidates for progression into preclinical development.[25]
References
-
Protheragen. Ligand-based Pharmacophore Modeling. [Link]
-
Patel, R. et al. (2017). Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. [Link]
-
Macalino, S. J. Y. et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
-
Ceraso, A. et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]
-
Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]
-
Creative Biolabs. Ligand based Pharmacophore Modeling Service. [Link]
-
ResearchGate. (2023). Computational workflow for structure-based pharmacophore modelling. [Link]
-
Myznikov, L. et al. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]
-
Jayaram, B. et al. (2013). Ligand-based pharmacophore modeling and Bayesian approaches to identify c-Src inhibitors. Taylor & Francis Online. [Link]
-
ResearchGate. (2022). Pharmacophore model evaluation based on the Güner-Henry scoring method. [Link]
-
Ceraso, A. et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]
-
ResearchGate. (2022). Pharmacophore model validation using goodness-of-hit score (GH) score method. [Link]
-
Häcker, H.-G. et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules. [Link]
-
Kores, K. et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]
-
Wang, J. et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules. [Link]
-
Khan, S. A. et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. [Link]
-
Balaji, S. et al. (2015). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PLoS ONE. [Link]
-
Wolber, G. & Langer, T. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. [Link]
-
Wang, Y. et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. [Link]
-
Chen, Y.-W. et al. (2015). In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. The Scientific World Journal. [Link]
-
ResearchGate. (2019). Validation of the pharmacophore model, A) Fischer's randomization... [Link]
-
Häcker, H.-G. et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. MDPI. [Link]
-
Kaserer, T. et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]
-
Sabe, V. T. et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. [Link]
-
Niewiadomy, A. et al. (2011). Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. Archiv der Pharmazie. [Link]
-
Hari, A. & Miller, B. L. (2000). Rapid and efficient synthesis of 2-amino-4H-benzothiazines. Organic Letters. [Link]
-
Kumar, A. et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]
-
Maleš, M. et al. (2023). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. Molecules. [Link]
-
Al-Sanea, M. M. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals. [Link]
-
Sharma, S. et al. (2023). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]
-
Kumar, G. et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. [Link]
-
Häcker, H.-G. et al. (2009). 2-Amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones: synthesis, interconversion and enzyme inhibitory activities. Molecules. [Link]
-
Špulák, M. et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]
-
Sharma, S. et al. (2018). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. New Journal of Chemistry. [Link]
Sources
- 1. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones: synthesis, interconversion and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]
- 23. In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of 4H-3,1-Benzothiazin-2-amines
Executive Summary & Pharmacological Significance[1][2]
The 4H-3,1-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 1,4-benzothiazine isomer (which typically arises from 2-aminothiophenol). The 2-amino derivative (4H-3,1-benzothiazin-2-amine ) is a critical pharmacophore exhibiting potent biological activities, including:
-
Antimicrobial Action: Disruption of bacterial cell wall synthesis.
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) pathways.
-
Neuroprotection: Emerging potential as MAO-B inhibitors and adenosine receptor antagonists (relevant to Parkinson’s disease).[1]
This guide provides three validated protocols for synthesizing this scaffold, prioritizing atom economy , purity , and scalability . Unlike generic literature, these protocols address the specific stability challenges of the 2-aminobenzyl intermediates.
Strategic Route Comparison
The synthesis hinges on the cyclocondensation of 2-aminobenzyl alcohol (or its halides) with thiourea derivatives.
| Feature | Protocol A: Hydrothermal Acid Cyclization | Protocol B: Microwave-Assisted (MWI) | Protocol C: Isothiocyanate One-Pot |
| Primary Mechanism | S-alkylation | Rapid Dielectric Heating | In situ activation |
| Precursor | 2-Aminobenzyl alcohol | 2-Aminobenzyl chloride | 2-Aminobenzyl alcohol |
| Reagents | Thiourea, aq. HCl/HBr | Thiourea, Ethanol | Isothiocyanates, T3P or Acid |
| Time Profile | 2–4 Hours (Reflux) | 5–15 Minutes | 1–2 Hours |
| Yield (Typical) | 75–85% | 88–95% | 60–80% (Substrate dependent) |
| Scalability | High (Kg scale) | Low (mg to g scale) | Medium |
| Best For | Unsubstituted 2-amines | High-Throughput Screening | N-substituted derivatives |
Detailed Experimental Protocols
Protocol A: The "Classic" Hydrothermal Acid Cyclization
Best for bulk synthesis of the parent 2-amino-4H-3,1-benzothiazine.
Rationale: The hydroxyl group of 2-aminobenzyl alcohol is a poor leaving group. Strong acid catalysis (HCl) protonates the alcohol (
Materials:
-
2-Aminobenzyl alcohol (1.0 eq)
-
Thiourea (1.1 eq)
-
Concentrated HCl (37%)
-
Ethanol (solvent)[2]
-
Ammonium hydroxide (for neutralization)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzyl alcohol (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL).
-
Acidification: Add Concentrated HCl (2.0 mL) dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (
) for 3 hours.-
Checkpoint: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting alcohol (
) should disappear, replaced by the polar isothiouronium salt (baseline).
-
-
Workup: Cool the reaction mixture to room temperature. The isothiouronium salt may precipitate.
-
Cyclization & Neutralization: Pour the mixture into crushed ice (50 g). Basify carefully with Ammonium Hydroxide (25%) until pH 8–9 is reached. This step deprotonates the intermediate, triggering the intramolecular cyclization and precipitation of the free base.
-
Isolation: Filter the resulting white/pale-yellow solid. Wash with cold water (
). -
Purification: Recrystallize from hot ethanol to yield pure 4H-3,1-benzothiazin-2-amine .
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for rapid library generation and substituted derivatives.
Rationale: Microwave irradiation provides uniform heating and accelerates the nucleophilic substitution step, suppressing side reactions (like dimerization) common in prolonged thermal heating.
Materials:
-
2-Aminobenzyl chloride hydrochloride (1.0 eq) (Note: More reactive than alcohol)
-
Thiourea (1.2 eq)
-
Water/Ethanol (1:1 mixture)
-
Microwave Reactor (e.g., CEM or Biotage)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, suspend 2-aminobenzyl chloride HCl (1.0 mmol) and thiourea (1.2 mmol) in Water/Ethanol (3 mL).
-
Irradiation: Seal the vial. Program the reactor:
-
Temperature:
-
Power: Dynamic (Max 150 W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Decant the reaction mixture into a beaker containing saturated
solution (10 mL). -
Extraction: Extract with Ethyl Acetate (
). Dry the organic layer over anhydrous . -
Evaporation: Remove solvent under reduced pressure. The product usually requires no further purification or can be passed through a short silica plug.
Mechanistic Insight & Pathway Visualization
Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via an S-alkylation followed by an intramolecular N-acylation .
Figure 1: Mechanistic pathway for the synthesis of 4H-3,1-benzothiazin-2-amine via the isothiouronium salt intermediate.
Troubleshooting & Critical Control Points
| Problem | Probable Cause | Corrective Action |
| Low Yield | Incomplete S-alkylation due to weak activation. | Ensure acid concentration is sufficient (pH < 1) during the first step. If using alcohol, switch to 2-aminobenzyl chloride. |
| Sticky/Oily Product | Polymerization or incomplete cyclization. | Ensure the neutralization step (pH 8–9) is done slowly with vigorous stirring. Recrystallize from EtOH/Water. |
| Impurity: 1,4-Benzothiazine | Wrong starting material. | Verify you are using 2-aminobenzyl alcohol, NOT 2-aminothiophenol. The latter yields the 1,4-isomer. |
| Dimerization | Oxidation of thiourea or benzyl intermediates. | Perform the reaction under an inert atmosphere ( |
References
-
Niewiadomy, A., Matysiak, J., & Karpińska, M. M. (2011).[3] Synthesis and anticancer activity of new 2-aryl-4H-3,1-benzothiazines.[3] Archiv der Pharmazie, 344(4), 224–230.[3]
-
Maddani, M. R., & Prabhu, K. R. (2010).[4] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[4] Journal of Organic Chemistry, 75(7), 2327–2332.
-
Putta, V., et al. (2022). Synthesis of 4H-3,1-Benzothiazin-4-Ones via C-N/C-S Bond Forming Reactions.[5][6] Polycyclic Aromatic Compounds.
-
Häcker, H. G., et al. (2005). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities.[7] Chemical & Pharmaceutical Bulletin, 53(11), 1469–1474.
Sources
- 1. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective One-Pot Synthesis of 2-Amino-4H-3,1-benzothiazines via T3P-Mediated Cyclodehydration
[1]
Abstract & Strategic Overview
The 2-amino-4H-3,1-benzothiazine scaffold is a privileged structure in medicinal chemistry, exhibiting significant biological activities including protease inhibition, antifungal, and anti-inflammatory properties. Traditional synthesis often requires harsh conditions or multi-step isolation of thiourea intermediates.
This protocol details a robust, one-pot strategy utilizing Propylphosphonic Anhydride (T3P) . Unlike iodine-mediated cyclizations which favor the formation of the oxygen-containing analog (benzoxazine), T3P acts as a selective dehydrating agent that activates the benzylic alcohol. This activation promotes the nucleophilic attack of the thiourea sulfur, ensuring high regioselectivity for the S-cyclized benzothiazine product. This method offers high atom economy, mild conditions, and scalability suitable for library generation in drug discovery.
Reaction Design & Mechanistic Insight
The Chemoselectivity Challenge
The reaction of 2-aminobenzyl alcohol (1) with an isothiocyanate (2) generates a thiourea intermediate (3). This intermediate possesses two nucleophilic sites (Oxygen and Sulfur) capable of displacing the benzylic hydroxyl group.
-
Path A (O-Cyclization): Leads to 2-amino-4H-3,1-benzoxazine. Often favored under oxidative conditions (e.g.,
) or simple acid catalysis where the "hard" oxygen nucleophile dominates. -
Path B (S-Cyclization): Leads to the desired 2-amino-4H-3,1-benzothiazine. This requires making the hydroxyl a better leaving group while enhancing the nucleophilicity of the "soft" sulfur.
The T3P Solution
T3P serves a dual role:
-
Activation: It reacts selectively with the benzylic alcohol to form an activated phosphonate ester.
-
Driving Force: The high affinity of phosphorus for oxygen drives the elimination of the hydroxyl group, facilitating the intramolecular
-type attack by the sulfur atom of the thiourea.
Mechanistic Pathway Diagram[2]
Caption: Mechanistic divergence in the cyclization of 2-aminobenzyl alcohol derivatives. T3P promotes the S-cyclization pathway.
Materials & Equipment
Reagents
-
2-Aminobenzyl alcohol (>98% purity).
-
Isothiocyanates (Aryl or Alkyl, 1.0 - 1.2 equiv).
-
Propylphosphonic anhydride (T3P) (50 wt. % solution in EtOAc or DMF).
-
Triethylamine (Et3N) (Dry, >99%).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Equipment
-
Round-bottom flask (25 mL or 50 mL) with magnetic stir bar.
-
Nitrogen or Argon atmosphere line.
-
TLC plates (Silica gel 60 F254).
-
Rotary evaporator.
Experimental Protocol
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Adjustable based on requirements)
-
Thiourea Formation (Step 1):
-
To a clean, dry round-bottom flask equipped with a stir bar, add 2-aminobenzyl alcohol (1.0 mmol, 123 mg) and anhydrous DCM (5.0 mL).
-
Add the Isothiocyanate (1.0 mmol) dropwise at room temperature (25 °C).
-
Stir the reaction mixture for 2–4 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Ensure complete consumption of the starting aniline and formation of the thiourea intermediate (lower
).
-
-
Cyclodehydration (Step 2):
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Triethylamine (3.0 mmol, 0.42 mL) dropwise.
-
Add T3P solution (50% in EtOAc, 2.0 mmol, ~1.2 mL) slowly over 5 minutes to control exotherm.
-
Remove the ice bath and allow the mixture to warm to room temperature .
-
Stir for 8–12 hours .
-
Checkpoint: Monitor by TLC. The thiourea spot should disappear, and a new, less polar spot (benzothiazine) should appear.
-
-
Work-up:
-
Quench the reaction by adding water (10 mL) and saturated
solution (10 mL). -
Extract with DCM (
mL). -
Wash the combined organic layers with brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient, typically 10-30% EtOAc).
-
Isolate the product as a solid or viscous oil.
-
Representative Data & Yields
| Entry | Isothiocyanate (R-NCS) | Product Structure | Yield (%) |
| 1 | Phenyl isothiocyanate | 2-(Phenylamino)-4H-3,1-benzothiazine | 88% |
| 2 | 4-Fluorophenyl isothiocyanate | 2-(4-F-Phenylamino)-4H-3,1-benzothiazine | 91% |
| 3 | Allyl isothiocyanate | 2-(Allylamino)-4H-3,1-benzothiazine | 82% |
| 4 | Benzyl isothiocyanate | 2-(Benzylamino)-4H-3,1-benzothiazine | 85% |
Troubleshooting & Optimization
Critical Control Points
-
Moisture Control: T3P hydrolyzes in the presence of water. Use anhydrous solvents and keep the reaction under an inert atmosphere (
/Ar) during Step 2. -
Base Stoichiometry: At least 3 equivalents of base are required to neutralize the acid byproducts of T3P and maintain the nucleophilicity of the thiourea sulfur.
-
Temperature: Do not heat above 50 °C unless necessary. Higher temperatures may promote O-cyclization or polymerization.
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of T3P | Ensure solvents are dry; increase T3P to 2.5 equiv. |
| Formation of Benzoxazine | O-attack favored | Ensure temperature is low (0 °C -> RT); Avoid oxidative reagents. |
| Incomplete Step 1 | Low reactivity of amine | Heat Step 1 to 40 °C or add a Lewis acid catalyst (e.g., 5 mol% |
Scope & Limitations
-
Substrate Tolerance: The reaction tolerates electron-donating (OMe, Me) and electron-withdrawing (F, Cl,
) groups on the isothiocyanate aryl ring. -
Steric Hindrance: Ortho-substituted isothiocyanates may require longer reaction times (up to 24h).
-
Alkyl Isothiocyanates: Generally react faster but may be more prone to side reactions; maintain strict temperature control.
References
-
Putta, V. P. R. K., et al. (2020).[2] "Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines." The Journal of Organic Chemistry, 85(2), 380–396.[3]
- Pattarawarapan, M., et al. (2017). "Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones... and 2-Amino-4H-3,1-benzothiazin-4-ones." Synlett, 28(05), 589-592.
-
Xu, Z., et al. (2022). "New efficient synthesis of polysubstituted... 4H-3,1-benzothiazines."[5][4][6][7][8][9] Beilstein Journal of Organic Chemistry, 18, 286–292.
-
Source: [Link]
- Note: Discusses alternative P(NMe2)
-
Sources
- 1. growingscience.com [growingscience.com]
- 2. Benzo-fused S-Heterocycle synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Search Results [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Microwave-assisted synthesis of benzothiazine derivatives
An Application Guide to the Microwave-Assisted Synthesis of Benzothiazine Derivatives
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) for the efficient construction of benzothiazine derivatives. Benzothiazines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6]
Conventional methods for synthesizing these scaffolds often involve long reaction times, harsh conditions, and the use of volatile, often toxic, solvents.[7] Microwave-assisted synthesis emerges as a powerful green chemistry technique that circumvents these limitations.[8][9][10] By utilizing microwave energy, MAOS promotes rapid, uniform heating of reactants, leading to dramatic acceleration of reaction rates, significantly improved yields, and often, the ability to perform reactions under solvent-free conditions.[10][11][12]
Core Principles of Microwave-Assisted Synthesis
Unlike conventional heating which relies on conduction and convection, microwave heating transfers energy directly to polar molecules within the reaction mixture. This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as reagents and solvents with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat rapidly and uniformly throughout the sample.[10]
-
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat.[10]
This direct energy transfer is highly efficient and can lead to thermal and non-thermal effects that accelerate reaction rates beyond what is achievable with conventional heating.[11] This is particularly advantageous in the synthesis of heterocyclic systems like benzothiazines, where polar intermediates and transition states are common.
Caption: General workflow for microwave-assisted organic synthesis.
Application Notes and Protocols
This section details specific, field-proven protocols for the microwave-assisted synthesis of various benzothiazine isomers.
Protocol 1: Synthesis of 4H-1,4-Benzothiazine Derivatives via Condensation
The condensation of 2-aminobenzenethiols with β-dicarbonyl compounds is a robust and widely used method for constructing the 4H-1,4-benzothiazine core.[13][14] Microwave irradiation dramatically accelerates this reaction, often allowing for completion in minutes instead of hours, and can be effectively performed on a solid support like basic alumina, minimizing or eliminating the need for high-boiling solvents.[14]
Causality Behind Experimental Choices:
-
2-Aminobenzenethiol: This precursor provides the aniline and thiol functionalities required for the dual condensation and cyclization steps that form the fused ring system.
-
β-Dicarbonyl Compound: This reactant provides the three-carbon backbone that bridges the amino and thiol groups of the 2-aminobenzenethiol.
-
Basic Alumina (Solid Support): Acts as both a support for the reactants, enabling solvent-free conditions, and a basic catalyst to facilitate the condensation reactions. Its high microwave absorbance contributes to efficient heating.
Caption: Reaction scheme for the synthesis of 4H-1,4-benzothiazines.
Detailed Protocol:
-
Materials & Reagents:
-
Substituted 2-aminobenzenethiol (1 mmol)
-
β-Diketone or β-Ketoester (1 mmol)
-
Basic Alumina (1 g)
-
Microwave synthesis vials (10 mL) with snap-on caps
-
Methanol or Ethanol (for extraction and recrystallization)
-
Domestic or dedicated laboratory microwave reactor
-
-
Procedure:
-
In a mortar, thoroughly grind and mix the 2-aminobenzenethiol (1 mmol), the β-dicarbonyl compound (1 mmol), and basic alumina (1 g) until a homogenous powder is formed.
-
Transfer the mixture to a 10 mL microwave synthesis vial.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture for 3-5 minutes at a power of 300-450 W. Monitor the reaction progress intermittently by TLC if possible (by taking a small aliquot and extracting with ethyl acetate).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Extract the product from the alumina using hot ethanol (3 x 10 mL).
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4H-1,4-benzothiazine derivative.
-
Comparative Data:
| Entry | Reactants | Method | Time | Yield | Reference |
| 1 | 2-Aminothiophenol + Acetylacetone | Microwave/Alumina | 3 min | High | [14] |
| 2 | 2-Aminothiophenol + Ethyl acetoacetate | Microwave/Alumina | 4 min | High | [14] |
| 3 | 2-Aminothiophenol + Chalcone | Conventional/AcOH | Several hours | 59-65% | [15] |
| 4 | 2-Aminothiophenol + Chalcone | Microwave/Solvent-free | 2-3 min | 82-89% | [15] |
Protocol 2: Synthesis of 1,3-Benzothiazine Derivatives
The synthesis of 1,3-benzothiazines can be efficiently achieved through the cyclocondensation of 2,6-diarylidenecyclohexanones with thiourea under microwave irradiation. This method provides rapid access to complex benzothiazine structures with high yields.[5][16]
Causality Behind Experimental Choices:
-
2,6-Diarylidenecyclohexanones: These α,β-unsaturated ketones serve as the electrophilic backbone for the reaction.
-
Thiourea: Acts as the nucleophile, providing the sulfur and nitrogen atoms necessary for the formation of the thiazine ring.
-
Potassium Hydroxide: A strong base used to catalyze the condensation reaction.
-
Microwave Irradiation: Accelerates the reaction, allowing for significantly shorter reaction times compared to conventional refluxing.[5]
Detailed Protocol:
-
Materials & Reagents:
-
2,6-Diarylidenecyclohexanone (0.01 mol)
-
Thiourea (0.015 mol)
-
Potassium hydroxide (0.01 mol)
-
Isopropyl alcohol (15 mL)
-
Water (10 mL)
-
Microwave synthesis reactor with reflux capability
-
-
Procedure:
-
In a microwave-safe round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2,6-diarylidenecyclohexanone (0.01 mol), thiourea (0.015 mol), and potassium hydroxide (0.01 mol).
-
Add isopropyl alcohol (15 mL) and water (10 mL) to the flask.
-
Place the flask in the microwave reactor.
-
Irradiate the mixture at a power of 200-300 W for 15-20 minutes, maintaining a gentle reflux.[5] For comparison, the conventional method requires refluxing for 14 hours.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 4-aryl-8-arylidene-2-imino-5,6-dihydro-4H,7H-(3,1) benzothiazine.[5]
-
Comparative Data:
| Compound | Method | Time | Yield | Reference |
| Benzothiazine 2a | Conventional | 14 h | 65% | [5] |
| Benzothiazine 2a | Microwave | 15 min | 82% | [5] |
| Benzothiazine 2b | Conventional | 14 h | 68% | [5] |
| Benzothiazine 2b | Microwave | 16 min | 85% | [5] |
Safety and Troubleshooting
Safety Precautions:
-
Pressure Management: When using sealed vessels, always ensure that the reaction scale and temperature limits are within the specifications of the vessel to avoid over-pressurization and potential explosions.[17]
-
Solvent Choice: Use high-boiling point solvents (e.g., DMF, ethylene glycol) when higher temperatures are required. Avoid low-boiling, flammable solvents in open-vessel setups unless a properly vented system is used.
-
Arcing: Ensure no metal objects (stir bars with worn coating, metal spatulas) are introduced into the microwave cavity, as this can cause arcing.
-
Thermal Runaway: Monitor reactions closely, especially during initial protocol development. Microwave heating can be extremely rapid, and exothermic reactions can lead to a thermal runaway. Use temperature probes for accurate control.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side product formation. | Increase irradiation time or power. Use a more polar solvent if applicable to improve microwave coupling. Check the purity of starting materials. |
| Reaction Not Starting | Poor microwave absorption. | Add a small amount of a polar solvent (e.g., ethanol, DMF) or an ionic liquid to improve energy absorption. Use a susceptor (a strongly microwave-absorbing, inert material) if using non-polar reactants. |
| Charring/Decomposition | Overheating or "hot spot" formation. | Reduce microwave power. Use pulsed heating instead of continuous irradiation. Ensure efficient stirring to distribute heat evenly. |
Applications in Drug Development
The benzothiazine scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. The ability of MAOS to rapidly generate libraries of these compounds is invaluable for structure-activity relationship (SAR) studies.
-
Antimicrobial Agents: Many benzothiazine derivatives exhibit potent antibacterial and antifungal activity.[5][16]
-
Anticancer and Antitumor Agents: Certain derivatives have shown significant cytotoxic effects against various cancer cell lines.[4][6]
-
Anti-inflammatory and Analgesic: Benzothiazines are investigated for their anti-inflammatory and pain-relieving properties.[18][19][20]
-
CNS and Antiviral Activity: The structural similarity to phenothiazines has led to the exploration of benzothiazines for antipsychotic and other CNS applications, as well as for antiviral potential.[2][4][6]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of benzothiazine derivatives. It is an enabling technology that offers dramatic reductions in reaction times, improved yields, and aligns with the principles of green chemistry. The protocols and data presented in this guide demonstrate that MAOS is a robust, efficient, and highly reproducible method, making it an essential tool for modern synthetic and medicinal chemists working on the discovery and development of new therapeutic agents.
References
- Charris, J., Barazarte, A., Domínguez, J., & Gamboa, N. (n.d.). Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. Journal of Chemical Research.
- (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information.
- (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- (n.d.). Microwave-Assisted Organic Synthesis Overview. Scribd.
-
Önkol, T., Dündar, Y., Yıldırım, E., Erol, K., & Şahin, M. F. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung, 62(12), 571-575. Available at: [Link]
- (n.d.). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org.
- (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.
- (2013, January 31). A Microwave-assisted Synthesis of Some New Benzothiazines Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences Review and Research.
-
Kriplani, P., Swarnkar, P., Maheshwari, R., & Ojha, K. G. (2006). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. E-Journal of Chemistry, 3(4), 307-312. Available at: [Link]
-
(2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624. Available at: [Link]
-
Gupta, K. (2011). MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. Trade Science Inc. Available at: [Link]
- (2025, August 6). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate.
-
Kumar, A., & Gupta, G. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]
- Önkol, T., Dündar, Y., Yıldırım, E., Erol, K., & Şahin, M. F. (2012). Microwave-assisted synthesis of 1,3-benzothiazol-2(3 H)-one derivatives and analysis of their antinociceptive activity. Arzneimittel-Forschung/Drug Research, 62(12), 571-575.
-
Rehman, Z. U., & Rauf, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]
-
Rehman, Z. U., & Rauf, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]
-
Dabholkar, V. V., & Gavande, S. M. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Journal of the Serbian Chemical Society, 76(9), 1219-1227. Available at: [Link]
-
Al-Omair, M. A. (2011). Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and[7][9][11]triazolo[3,4-b][7][9][11]thiadiazepines. Journal of the Saudi Chemical Society, 15(4), 355-359. Available at:
-
Mir, S., Dar, A. M., & Dar, B. A. (2020). Synthetic Strategies of Benzothiazines: A Mini Review. Mini-Reviews in Organic Chemistry, 17(2), 148-159. Available at: [Link]
- Mir, S., Dar, A. M., & Dar, B. A. (2020). Synthetic Strategies of Benzothiazines: A Mini Review. Ingenta Connect.
-
(2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95(1). Available at: [Link]
- (2025, August 6). A microwave-assisted synthesis of some new benzothiazines derivatives and their antimicrobial activity. ResearchGate.
Sources
- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthetic Strategies of Benzothiazines: A Mini Review: Ingenta Connect [ingentaconnect.com]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpas.com [ijrpas.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. scielo.br [scielo.br]
- 13. ijcrt.org [ijcrt.org]
- 14. cbijournal.com [cbijournal.com]
- 15. mobt3ath.com [mobt3ath.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. research.bau.edu.tr [research.bau.edu.tr]
Application Note: Cyclization Methods for Thiourea Derivatives to Benzothiazines
Executive Summary
Benzothiazines—heterocyclic bicycles containing a benzene ring fused to a thiazine ring—are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, antipsychotic, and antimicrobial properties.[1] While 1,4-benzothiazines are classically synthesized from 2-aminothiophenols, thiourea derivatives serve as versatile precursors for the regioselective construction of 1,3- and 3,1-benzothiazines .
This guide details three high-value synthetic protocols for converting thiourea derivatives into benzothiazines. Unlike generic reviews, this document focuses on mechanistic causality , reproducible protocols , and green chemistry adaptations , ensuring high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness).
Mechanistic Pathways & Regioselectivity[2]
The cyclization of thioureas (
-
S-Cyclization (Soft Nucleophile): Favored under soft Lewis acid catalysis (e.g., Au(I), I2) or alkylation conditions, leading to benzothiazines .
-
N-Cyclization (Hard Nucleophile): Often favored under hard basic conditions or specific metal catalysis, leading to quinazolines or benzimidazoles .
Pathway Visualization
The following diagram illustrates the divergent pathways for o-alkynylphenyl thioureas, a key precursor class.
Figure 1: Divergent cyclization pathways of o-alkynylphenyl thioureas controlled by catalyst selection.
Protocol A: Gold-Catalyzed 6-exo-dig Cyclization
Target: 4H-3,1-Benzothiazines
Mechanism: Soft
Rationale
Gold catalysis offers mild conditions and superior functional group tolerance compared to classical acid/base methods. The exclusive formation of the 6-membered ring (benzothiazine) over the 5-membered ring (benzothiazole) is achieved by exploiting the specific geometry of o-alkynylanilines.
Experimental Protocol
Reagents:
-
o-Alkynylphenyl thiourea (1.0 equiv)
-
[AuCl(PPh3)] (5 mol%)
-
AgOTf (5 mol%)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube under argon, dissolve the o-alkynylphenyl thiourea (0.5 mmol) in anhydrous DCM (5 mL).
-
Catalyst Addition: Add [AuCl(PPh3)] (12.4 mg, 0.025 mmol) followed by AgOTf (6.4 mg, 0.025 mmol). Note: The silver salt activates the gold precatalyst by abstracting the chloride.
-
Reaction: Stir the mixture at room temperature (25 °C) for 2–6 hours. Monitor progress by TLC (Hexane/EtOAc 4:1). The starting material spot should disappear, replaced by a less polar product spot.
-
Work-up: Filter the reaction mixture through a short pad of Celite to remove metal residues. Wash the pad with DCM (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 4H-3,1-benzothiazine derivative.
Validation Criteria:
-
1H NMR: Look for the disappearance of the alkyne proton (if terminal) and the appearance of the vinyl proton in the thiazine ring (~6.0–6.5 ppm).
-
Yield: Typical yields range from 80–95%.
Protocol B: Iodine-Mediated Cascade Cyclization (Metal-Free)
Target: (Benzo[1,3]thiazin-2-yl)benzimidic acids
Mechanism: Electrophilic activation of the alkyne by iodine (
Rationale
This "green" method avoids expensive transition metals. It utilizes molecular iodine to activate the triple bond. Uniquely, this protocol can start from o-alkynylanilines and isothiocyanates directly, forming the thiourea in situ before cyclization.
Experimental Protocol
Reagents:
-
o-Alkynylaniline (1.0 equiv)
-
Aroyl isothiocyanate (1.2 equiv)
-
Iodine (
) (1.5 equiv) -
Solvent: Water (
) or Ethanol (EtOH)
Step-by-Step Procedure:
-
In-Situ Thiourea Formation: To a suspension of o-alkynylaniline (0.5 mmol) in water (3 mL), add aroyl isothiocyanate (0.6 mmol). Stir at room temperature for 30 mins. Observation: Formation of a precipitate indicates thiourea generation.
-
Cyclization: Add molecular iodine (190 mg, 0.75 mmol) directly to the reaction vessel.
-
Heating: Heat the mixture to 80 °C for 4 hours.
-
Quench: Cool to room temperature and add saturated aqueous
(sodium thiosulfate) to quench excess iodine (color changes from dark brown to clear/yellow). -
Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layers over
and concentrate. -
Purification: Recrystallization from ethanol is often sufficient; otherwise, use column chromatography.
Key Insight: Water acts as a promoter for the "on-water" reaction effect, enhancing rate and selectivity via hydrophobic interactions.
Protocol C: Condensation of 2-Aminobenzyl Chloride with Thiourea
Target: 2-Amino-4H-3,1-benzothiazines Mechanism: Nucleophilic substitution followed by intramolecular condensation.
Rationale
This is a robust, scalable method for synthesizing 3,1-benzothiazines without alkyne precursors. It relies on the high nucleophilicity of thiourea towards benzyl halides.
Experimental Protocol
Reagents:
-
2-Aminobenzyl alcohol (Precursor)[2]
-
Thionyl chloride (
)
Step-by-Step Procedure:
-
Activation: Convert 2-aminobenzyl alcohol to 2-aminobenzyl chloride using
in DCM (0 °C to RT, 1 h). Evaporate volatiles to get the crude chloride salt. -
Cyclization: Suspend the crude 2-aminobenzyl chloride (1.0 equiv) and thiourea (1.1 equiv) in isopropyl alcohol (5 mL per mmol).
-
Reflux: Heat the mixture to reflux (82 °C) for 3–5 hours.
-
Precipitation: Cool the mixture. The product often precipitates as the hydrochloride salt.
-
Neutralization: Filter the solid and treat with 10% aqueous
to liberate the free base. -
Recrystallization: Recrystallize from Ethanol/Water.
Comparative Analysis of Methods
| Feature | Method A: Gold Catalysis | Method B: Iodine Mediated | Method C: Benzyl Chloride |
| Precursor | o-Alkynylphenyl thiourea | o-Alkynylaniline + Isothiocyanate | 2-Aminobenzyl alcohol |
| Key Reagent | [AuCl(PPh3)] / AgOTf | Iodine ( | Thiourea / |
| Conditions | RT, DCM, Inert atm. | 80°C, Water/EtOH, Open air | Reflux, i-PrOH |
| Selectivity | High (6-exo-dig) | High (Cascade) | High (Substitution) |
| Cost | High (Au catalyst) | Low (Metal-free) | Low |
| Scalability | Milligram to Gram | Gram to Kilo | Gram to Kilo |
Troubleshooting & Optimization
-
Issue: Formation of Benzothiazole (5-membered ring) instead of Benzothiazine.
-
Cause: Hard electrophiles (like
in the Hugerschoff reaction) favor the harder nitrogen nucleophile or 5-membered ring closure. -
Solution: Switch to soft Lewis acids (Au, Pt) or ensure the "handle" (alkyne/alkene) length strictly enforces a 6-membered transition state.
-
-
Issue: Low Conversion in Gold Catalysis.
-
Cause: Catalyst poisoning by sulfur or inefficient chloride abstraction.
-
Solution: Increase AgOTf loading to 1:1 with Au. Ensure solvents are strictly anhydrous.
-
-
Issue: Iodine Staining in Product.
-
Solution: Ensure thorough quenching with sodium thiosulfate. If the product is an oil, wash repeatedly with thiosulfate solution until the organic layer is pale.
-
References
-
Gold-Catalyzed Synthesis of Benzothiazines
- Title: From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold C
- Source: Chemistry - A European Journal / ResearchG
-
URL:[Link]
-
Iodine-Mediated Green Synthesis
-
Classical 3,1-Benzothiazine Synthesis
- Title: Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents.
- Source: University of Siena / European Journal of Medicinal Chemistry.
-
URL:[Link]
-
General Thiourea Cyclization Reviews
Sources
- 1. researchgate.net [researchgate.net]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cbijournal.com [cbijournal.com]
- 8. On water: iodine-mediated direct construction of 1,3-benzothiazines from ortho-alkynylanilines by regioselective 6-exo-dig cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Benzothiazine Compounds
Introduction: The Significance of Benzothiazine Compounds and the Need for Robust Cytotoxicity Profiling
Benzothiazine and its derivatives represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The therapeutic potential of these compounds has led to their extensive investigation in drug discovery and development. However, a critical aspect of preclinical evaluation is the assessment of their cytotoxic potential to ensure their safety and selectivity. In vitro cytotoxicity assays are indispensable tools for this purpose, providing a rapid and cost-effective means to screen compounds and elucidate their mechanisms of cell death.[5][6]
This comprehensive guide provides detailed protocols and expert insights for conducting in vitro cytotoxicity assays specifically tailored for the evaluation of benzothiazine compounds. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable workflow for cytotoxicity assessment. The protocols herein are based on well-established methods and are supplemented with troubleshooting tips and data analysis guidance to ensure the generation of high-quality, reproducible data.
Pillar 1: Understanding the Mechanisms of Cytotoxicity
A thorough understanding of the potential mechanisms of cytotoxicity is crucial for selecting the most appropriate assays. Benzothiazine derivatives have been reported to induce cell death through various pathways, including apoptosis and necrosis.[7][8] Therefore, a multi-assay approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic profile.
-
Apoptosis: A programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and activation of caspases.[9] Assays that measure caspase activity are central to detecting apoptosis.
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling, plasma membrane rupture, and release of intracellular contents. Assays that measure the integrity of the cell membrane, such as the LDH release assay, are indicative of necrosis.
Pillar 2: Assay Selection and Principles
The choice of cytotoxicity assay depends on the specific research question and the expected mechanism of action of the benzothiazine compound. This guide focuses on three widely used and validated assays:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11][12]
-
LDH Release Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of membrane integrity loss.[13][14]
-
Caspase-3/7 Activity Assay: A luminescence- or fluorescence-based assay that measures the activity of key executioner caspases in the apoptotic pathway.[15][16][17]
The following diagram illustrates the workflow for assessing the cytotoxicity of benzothiazine compounds.
Caption: Data analysis workflow for determining the IC50 value.
Representative Data Table
| Benzothiazine Derivative | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Compound A | A549 | MTT | 48 | 12.5 |
| Compound A | A549 | LDH | 48 | > 100 |
| Compound A | A549 | Caspase-3/7 | 24 | 8.2 |
| Compound B | MCF-7 | MTT | 48 | 5.7 |
| Compound B | MCF-7 | LDH | 48 | 65.3 |
| Compound B | MCF-7 | Caspase-3/7 | 24 | 3.1 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. [18] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. |
| Low absorbance/luminescence signal | Insufficient cell number, short incubation time. [5][18] | Optimize cell seeding density. Perform a time-course experiment to determine the optimal incubation time. |
| High background signal | Microbial contamination, interference from phenol red in the medium. [18] | Visually inspect for contamination. Use phenol red-free medium for the assay incubation step. |
| Compound precipitation | Poor solubility in the culture medium. [18] | Check the solubility limit of the compound. Ensure the final DMSO concentration is non-toxic. |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxicity assessment of benzothiazine compounds. By employing a multi-assay approach and adhering to best practices in experimental design and data analysis, researchers can generate reliable and reproducible data to inform the selection and development of promising therapeutic candidates.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Benchchem. (2025, December). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Bio-protocol. (n.d.). LDH Cytotoxicity Assay.
- Cell Signaling Technology. (2026, January 01). LDH Cytotoxicity Assay Kit.
- PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time.
- PMC. (n.d.). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts.
- Abcam. (n.d.). MTT assay protocol.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- protocols.io. (2024, December 11). LDH cytotoxicity assay.
- YouTube. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis.
- University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- NCBI Bookshelf. (2013, May 01). Cell Viability Assays - Assay Guidance Manual.
- Protocolsonline. (n.d.). MTT (Assay protocol).
- ResearchGate. (2025, October 16). (PDF) Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts.
- Promega Corporation. (2023, September). Caspase-Glo® 3/7 Assay.
- Taylor & Francis Online. (2014, October 21). Cytotoxic activities of some benzothiazole- piperazine derivatives.
- NCBI - NIH. (2019, May 01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ResearchGate. (2026, January 15). How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?.
- Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures.
- Benchchem. (n.d.). Validating the Anticancer Activity of Benzothiazole Derivatives In Vitro: A Comparative Guide.
- PubMed. (2020, July 31). Evaluation of 1,2-Benzothiazine 1,1-dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts.
- YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?.
- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Blue.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
- NCBI Bookshelf - NIH. (2021, July 01). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- SciSpace. (2014, October 21). Cytotoxic activities of some benzothiazole-piperazine derivatives.
- Bentham Science. (n.d.). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.
- PMC. (n.d.). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides.
Sources
- 1. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 1,2-Benzothiazine 1,1-dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. academy.soterahealth.com [academy.soterahealth.com]
- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 8. scispace.com [scispace.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. promega.com [promega.com]
- 16. stemcell.com [stemcell.com]
- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Heterocyclization of 2-Aminobenzyl Derivatives
Topic: Reagents used in the heterocyclization of 2-aminobenzyl derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
From "Privileged Structures" to Scalable Protocols
Abstract & Scope
2-Aminobenzyl derivatives (alcohols, amines, and phosphonium salts) are among the most versatile synthons in medicinal chemistry. They serve as the primary "ortho-functionalized" scaffold for constructing nitrogen-containing heterocycles—specifically Quinazolines , Benzimidazoles , and Indoles —which constitute the core of over 60% of small-molecule FDA-approved drugs.
This guide moves beyond generic textbook listings to provide field-validated protocols . We focus on three distinct mechanistic pathways:
-
Transition-Metal Catalyzed Dehydrogenative Coupling (Hydrogen Borrowing) for Quinazolines.
-
Aerobic Oxidative Cyclization (Earth-Abundant Metals) for Benzimidazoles.
-
Organophosphorus-Mediated Cyclization (Wittig-Madelung) for Indoles.
Comparative Reagent Selection Guide
The choice of reagent system is dictated by the oxidation state of the coupling partner and the desired atom economy.
| Target Heterocycle | Primary Precursor | Coupling Partner | Key Reagent System | Mechanism | Atom Economy |
| Quinazoline | 2-Aminobenzyl alcohol | Nitriles / Amides | Hydrogen Borrowing (ADC) | High ( | |
| Benzimidazole | 2-Aminobenzyl amine | Aldehydes | Cu(OAc)₂ + TEMPO + | Oxidative Condensation | Moderate ( |
| Indole | 2-Aminobenzyl phosphonium | Aldehydes | KOtBu or NaH | Wittig-Madelung Cyclization | Low ( |
| Quinoline | 2-Aminobenzyl alcohol | Ketones | RuCl₂(PPh₃)₃ + KOH | Modified Friedländer | High ( |
Protocol A: Quinazoline Synthesis via Iridium-Catalyzed Hydrogen Borrowing
Target Audience: Process chemists seeking atom-economical routes without external oxidants.
The Mechanistic Logic
This reaction utilizes the "Hydrogen Borrowing" (or Acceptorless Dehydrogenative Coupling - ADC) strategy. The catalyst removes hydrogen from the alcohol to form a reactive aldehyde, facilitates imine formation with the nitrile/amide, and then "returns" the hydrogen (or releases
-
Why Iridium (
)? High stability and efficiency in -hydride elimination steps. -
Why t-BuOK? Essential for activating the precatalyst and facilitating the initial alkoxide formation.
Experimental Protocol
Reaction: 2-Aminobenzyl alcohol + Benzonitrile
-
Reagent Prep:
-
In a glovebox or under Argon stream, charge a dried Schlenk tube with:
-
2-Aminobenzyl alcohol (1.0 mmol)
-
Benzonitrile (1.1 mmol)
- (2.5 mol%)
- (0.2 mmol, 20 mol%)
-
-
Solvent: Add anhydrous Toluene (3.0 mL). Note: Xylene can be used if higher temperatures (>110°C) are required for sterically hindered substrates.
-
-
Execution:
-
Seal the tube equipped with a reflux condenser.
-
Heat to 110°C in an oil bath for 12–16 hours.
-
Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The alcohol spot (
) should disappear; a highly fluorescent blue/green spot (Quinazoline) will appear ( ).
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a short pad of Celite to remove iridium black. Rinse with EtOAc.
-
Concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Mechanistic Visualization (DOT)
Caption: The Iridium-catalyzed acceptorless dehydrogenative coupling cycle.
Protocol B: Benzimidazole Synthesis via Copper-Catalyzed Aerobic Oxidation
Target Audience: Researchers looking for "Green Chemistry" compliant methods using earth-abundant metals.
The Mechanistic Logic
Unlike the iridium route, this pathway is oxidative. Copper(II) facilitates the coordination of the diamine and aldehyde, while TEMPO (or air) acts as the terminal oxidant regenerator.
-
Why TEMPO? It acts as a radical mediator, lowering the activation energy for the oxidation of the aminal intermediate.
-
Why Open Air?
is the stoichiometric oxidant, making water the only byproduct.
Experimental Protocol
Reaction: 2-Aminobenzylamine + Benzaldehyde
-
Reagent Prep:
-
To a 25 mL round-bottom flask (open to air is acceptable during setup), add:
-
2-Aminobenzylamine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
- (5 mol%)
-
TEMPO (5 mol%)
-
-
Solvent: Acetonitrile (
, 4 mL) or Water (for green applications, though kinetics may be slower).
-
-
Execution:
-
Equip the flask with an
balloon (or simply leave open with vigorous stirring if using a drying tube). -
Stir at Room Temperature for 30 minutes (Imine formation), then heat to 80°C for 4–6 hours.
-
Self-Validation Check: The solution usually turns from light blue (Cu salt) to dark brown/green during the reaction and returns to a lighter shade upon completion.
-
-
Workup:
-
Quench with saturated aqueous
(to sequester Copper). -
Extract with EtOAc (
mL). -
Wash organic layer with brine, dry over
. -
Crystallization is often sufficient (Ethanol/Water), or use column chromatography.
-
Protocol C: Indole Synthesis via Wittig-Madelung Cyclization
Target Audience: Chemists needing to avoid transition metals or working with acid-sensitive substrates.
The Mechanistic Logic
This method relies on the (2-aminobenzyl)triphenylphosphonium salts.[2] The base generates a ylide which reacts with an aldehyde. The resulting betaine/alkene intermediate undergoes an intramolecular attack by the amine (often requiring high heat or microwave irradiation) to close the ring.
-
Why Microwave? The intramolecular cyclization of the intermediate styryl species is the rate-determining step; microwaves significantly accelerate this compared to thermal reflux.
Experimental Protocol
Reaction: (2-Aminobenzyl)triphenylphosphonium bromide + Benzaldehyde
-
Precursor Synthesis (If not commercial):
-
Reflux 2-aminobenzyl alcohol with
in acetonitrile for 2 hours. Precipitate with ether to get the phosphonium salt.
-
-
Cyclization Reaction:
-
In a microwave vial (10–20 mL), combine:
-
(2-Aminobenzyl)triphenylphosphonium bromide (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
(2.5 mmol) or
(washed of oil).
-
-
Solvent: Anhydrous DMF (3 mL).
-
-
Execution:
-
Method A (Microwave - Recommended): Heat at 150°C for 10–20 minutes.
-
Method B (Thermal): Reflux in Toluene/DMF (10:1) for 16–24 hours.
-
Observation: The reaction mixture will become heterogeneous (salt formation).
-
-
Workup:
-
Pour mixture into ice water (
mL). -
Extract with
(Ether is preferred to precipitate oxide). -
The Triphenylphosphine oxide (
) byproduct can be difficult to remove; use a gradient of Hexane 5% EtOAc/Hexane carefully.
-
Experimental Workflow Diagram (DOT)
Caption: Step-by-step workflow for the Wittig-Madelung Indole Synthesis.
Troubleshooting & Optimization ("The Scientist's Perspective")
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ir-Catalysis) | Degas solvents thoroughly (freeze-pump-thaw). Use a glovebox for catalyst addition. | |
| Incomplete Conversion (Cu-Catalysis) | Catalyst deactivation. | Add a fresh portion of TEMPO (2 mol%) after 3 hours. Ensure |
| Poor separation on silica. | Triturate the crude solid with cold hexanes before column chromatography; | |
| Dimerization of substrate | Temperature too high. | Lower temperature and increase reaction time. Add the aldehyde slowly (syringe pump). |
References
-
Fujita, K., et al. (2002). Synthesis of Quinolines via Iridium-Catalyzed Dehydrogenative Coupling.[3]Organic Letters , 4(16), 2691–2694.
-
Cho, C. S., et al. (2006). Ruthenium-Catalyzed Synthesis of Quinazolines from 2-Aminobenzyl Alcohol and Nitriles.[3]Chemical Communications , (16), 1725–1727.
-
Kraus, G. A., & Guo, H. (2008).[1][4] One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts.[1][4]Organic Letters , 10(14), 3061–3063.[5]
-
Gopalaiah, K., et al. (2017). Iron-Catalyzed Cascade Reaction of 2-Aminobenzyl Alcohols with Benzylamines: Synthesis of Quinazolines.[6]RSC Advances , 7, 362–367.
-
Han, B., et al. (2011). Copper-Catalyzed Aerobic Oxidative Synthesis of Benzimidazoles.Angewandte Chemie Int.[7] Ed. , 50(6), 1498–1502.
Sources
- 1. Indole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts. A Formal Total Synthesis of Arcyriacyanin A [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation and Solid-State Optimization of Pharmaceutical Salts of 2-Amino-4H-3,1-benzothiazine
Application Note: AN-PHARM-2026-BTZ [1][2]
Abstract & Scientific Context
The 2-amino-4H-3,1-benzothiazine scaffold is a privileged heterocyclic core in medicinal chemistry, often investigated for its potential as a serine protease inhibitor, antimicrobial agent, and anti-inflammatory modulator.[2] Structurally, the molecule features a cyclic isothiourea (amidine) moiety fused to a benzene ring.
While the free base exhibits potent biological activity, it frequently suffers from poor aqueous solubility and low dissolution rates , limiting its oral bioavailability.[2] Furthermore, the free base may exhibit low melting points or susceptibility to oxidation.[2]
Objective: This guide details the conversion of 2-amino-4H-3,1-benzothiazine into thermodynamically stable, pharmaceutically acceptable salts. We utilize the
Molecule Profile & Pre-Formulation Assessment[1][2][3]
Before initiating wet chemistry, a theoretical assessment is required to narrow the search space for counterions.
Chemical Structure & Ionization[1][2]
-
Basicity: The molecule acts as a mono-basic system.[1] The exocyclic amine and the ring nitrogen form an amidine-like system.[1] Protonation occurs preferentially at the ring nitrogen (N3) or the exocyclic nitrogen depending on tautomeric stabilization, typically resulting in a resonance-stabilized cation.
-
Estimated pKa: ~7.5 – 8.5 (Based on cyclic isothiourea analogs).[1]
The Rule (Stahl & Wermuth)
To ensure proton transfer (salt formation) rather than cocrystal formation, the difference between the pKa of the base and the acid must be sufficient.[2]
[1]- : High probability of stable salt formation.[1]
- : No salt formation (likely physical mixture).[1]
- : "Grey zone" – risk of dissociation in solution or cocrystal formation.[1]
Selected Counterions: Based on a base pKa of ~8.0, we select acids with pKa < 5.0.[2]
| Acid Class | Representative Acids | pKa (approx) | Rationale |
| Strong Mineral | Hydrochloric Acid (HCl) | -6.0 | Gold standard for solubility; high |
| Strong Organic | Methanesulfonic Acid (Mesylate) | -1.9 | Excellent for lipophilic bases; often non-hygroscopic.[1][2] |
| Di-carboxylic | Maleic Acid | 1.9 | Good solubility profile; "GRAS" status.[1] |
| Hydroxy-carboxylic | L-Tartaric Acid | 3.0 | Chiral resolution potential; moderate solubility.[1] |
Experimental Workflow Visualization
The following diagram outlines the critical path from free base synthesis to salt validation.
Figure 1: Strategic workflow for the synthesis and solid-state optimization of benzothiazine salts.
Protocol 1: Synthesis of the Free Base
Note: If the free base is already available, proceed to Protocol 2.[2] This method utilizes the cyclization of thiourea derivatives derived from 2-aminobenzyl alcohol.
Reagents:
-
2-Aminobenzyl alcohol (1.0 eq)[1]
-
Benzoyl isothiocyanate (1.1 eq) - Used to form the thiourea intermediate.
-
Sodium Hydroxide (NaOH), 2M solution.
-
Hydrochloric Acid (conc. and 6M).[1]
Step-by-Step Methodology:
-
Thiourea Formation:
-
Dissolve 2-aminobenzyl alcohol (10 mmol) in acetone (20 mL).
-
Add benzoyl isothiocyanate (11 mmol) dropwise at room temperature.
-
Stir for 2 hours. A precipitate (benzoyl thiourea intermediate) will form.[1]
-
Filter the solid and wash with cold acetone.
-
Hydrolysis:[1] Reflux the intermediate in 2M NaOH (15 mL) for 1 hour to remove the benzoyl group, yielding the free thiourea. Neutralize and isolate.
-
-
Cyclization:
-
Suspend the free thiourea (from step 1) in Ethanol (20 mL).
-
Add concentrated HCl (1 mL) or p-Toluenesulfonic acid (catalytic amount).[1]
-
Reflux the mixture for 4–6 hours. The mechanism involves the nucleophilic attack of the alcohol oxygen (or activated carbocation) by the sulfur/nitrogen, followed by dehydration.[2]
-
Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM).[1]
-
-
Isolation of Free Base:
Protocol 2: Salt Screening (The "Matrix" Approach)[2]
This protocol uses a medium-throughput approach to test 4 counterions across 3 solvent systems.
Materials:
-
API: 2-amino-4H-3,1-benzothiazine (Free Base).[1]
-
Acids (1.05 eq):
-
Solvents:
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of the Free Base in each of the 3 solvents. (Note: If solubility is low in EtOAc, mild heating to 40°C is permitted).
-
-
Acid Addition:
-
Dispense 1 mL of Free Base solution (0.1 mmol) into 4 separate vials (one for each acid).
-
For Liquid Acids (HCl, MsOH): Add 1.05 equivalents directly using a micropipette.[1]
-
For Solid Acids (Maleic, Tartaric): Dissolve the acid in the same solvent used for the base (0.5 mL) before addition to avoid solvent mismatch precipitation.
-
-
Crystallization Triggers (The "3-Step" Method):
-
Step A (Immediate): Observe for immediate precipitation.[1] If amorphous gum forms, heat to redissolve and cool slowly.
-
Step B (Cooling): If clear, cap the vials and place in a refrigerator (4°C) for 24 hours.
-
Step C (Anti-solvent/Evaporation): If still clear, add an anti-solvent (e.g., n-Heptane) dropwise until turbid, or allow slow evaporation by piercing the cap with a needle.
-
-
Harvesting:
-
Filter any resulting solids using a vacuum frit or centrifuge.[1]
-
Dry at 40°C under vacuum for 12 hours.
-
Protocol 3: Characterization & Validation[1][2]
You must prove that a salt was formed and not just a physical mixture of base and acid.
Powder X-Ray Diffraction (PXRD)[1][2]
-
Goal: Identify a unique crystal lattice.
-
Method: Scan from
to .[1] -
Success Criteria: The salt pattern must be distinct from the Free Base pattern and the Free Acid pattern. New peaks indicate a new phase.[1]
Differential Scanning Calorimetry (DSC)
-
Goal: Determine melting point and thermal stability.
-
Observation: Salts typically have a higher melting point than the free base (though not always).[1]
-
Critical Check: Look for a single sharp endotherm. A broad endotherm suggests an amorphous phase or solvate desolvation.[1]
1H-NMR (Solution State)[1]
-
Goal: Confirm stoichiometry and protonation.
-
Solvent: DMSO-d6 (prevents proton exchange often seen in
).[1] -
Diagnostic Shift: Look for the downfield shift of the protons adjacent to the nitrogen (the CH2 at position 4 or aromatic protons).
-
Stoichiometry: Integrate the acid peak (e.g., the singlet of Methanesulfonic acid at ~2.3 ppm) against the aromatic protons of the benzothiazine. It should be 1:1.
Data Presentation: Troubleshooting Guide
| Observation | Diagnosis | Remediation Strategy |
| "Oiling Out" (Liquid-Liquid phase separation) | Supersaturation is too high or melting point of salt is too low.[1][2] | 1. Use a larger volume of solvent.2. Switch to a higher boiling solvent (e.g., IPA instead of Acetone).3. Seed with a crystal from a cleaner batch. |
| Gel Formation | 3D hydrogen bonding network trapping solvent. | 1. Apply ultrasound (sonication) to break the gel.2. Add a polarity-modifying co-solvent (e.g., add 5% water to ethanol). |
| Hygroscopicity (Weight gain > 2% at 80% RH) | The counterion is too hydrophilic (common with HCl).[1][2] | 1. Switch to a lipophilic counterion (e.g., Tosylate, Napsylate).2. Attempt to form a non-hygroscopic hydrate by crystallizing from aqueous alcohol. |
| Disproportionation | Salt converts back to free base in water.[1][2] | The acid is too weak or the salt is too soluble compared to the base. Ensure |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[8][9][10] (2002).[1][10][11] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[8][10] [1]
-
PubChem. (n.d.).[1] 2-amino-4H-3,1-benzothiazine Compound Summary. National Library of Medicine. [1]
-
Serajuddin, A. T. M. (2007).[1] Salt formation to improve drug solubility.[1][12][13] Advanced Drug Delivery Reviews, 59(7), 603-616.[2]
-
Hari, A., & Miller, B. L. (2000).[14] Rapid and efficient synthesis of 2-amino-4H-benzothiazines. Organic Letters, 2(23), 3667–3670.[2][14]
-
Bastin, R. J., et al. (2000).[1][2] Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[2][8] [1]
Sources
- 1. 2H-1,4-benzothiazin-3-amine | C8H8N2S | CID 820028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. researchgate.net [researchgate.net]
- 4. 4H-3,1-Benzothiazin-4-one, 2-amino- | C8H6N2OS | CID 749275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Handbook of Pharmaceutical Salts : Properties, Selection, and Use: 9783906390260 - AbeBooks [abebooks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Handbook of Pharmaceutical Salts: Properties, Selection, and Use by P. Heinrich Stahl | Goodreads [goodreads.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Solid Form Screening - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 14. Rapid and efficient synthesis of 2-amino-4H-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification strategies for 2-amino-4H-3,1-benzothiazine via recrystallization
Technical Support Center: Purification of 2-amino-4H-3,1-benzothiazine
Welcome to the technical support resource for the purification of 2-amino-4H-3,1-benzothiazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this important heterocyclic scaffold through recrystallization. Here, we address common challenges and provide field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during the recrystallization of 2-amino-4H-3,1-benzothiazine.
Q1: What is the best starting solvent for recrystallizing 2-amino-4H-3,1-benzothiazine?
A1: Based on literature precedents for this class of compounds, ethanol and methanol are excellent starting points.[1][2][3] These polar protic solvents typically exhibit the desired solubility profile: high solubility of the compound at elevated temperatures and low solubility at room temperature or below, which is the fundamental principle for effective recrystallization.[4]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound's solubility exceeds the saturation point at a temperature above its melting point, or if significant impurities are depressing the melting point.[5][6] To resolve this, try the following:
-
Add more solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[7]
-
Lower the solution temperature: Ensure the solution temperature is below the compound's melting point before saturation is reached.
-
Change solvent system: Switch to a solvent with a lower boiling point or use a mixed-solvent system.
Q3: The recovered crystals are still colored. How can I remove colored impurities?
A3: Colored impurities are often non-polar, extended conjugated systems that can be effectively removed using activated charcoal. Add a very small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution and keep it at temperature for a few minutes before performing a hot filtration to remove the charcoal.[6][7] Be aware that charcoal can also adsorb your product, potentially reducing the yield.
Q4: My final yield is very low. What are the common causes?
A4: Low recovery is a frequent issue in recrystallization. The most common causes are:
-
Using too much solvent: This is the most prevalent mistake.[5] If too much solvent is used, a significant portion of your compound will remain in the mother liquor even after cooling. You can evaporate some solvent and attempt a second crystallization.[6][7]
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Cooling the solution in an ice bath after it has reached room temperature can help maximize crystal formation.[7]
Troubleshooting Guide: In-Depth Solutions
This section explores specific experimental problems in greater detail, explaining the underlying chemistry and providing robust solutions.
Problem 1: No Crystals Form Upon Cooling
Q: I have allowed my solution to cool to room temperature and even placed it in an ice bath, but no crystals have formed. What is happening?
A: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[5]
Causality & Solution Workflow:
-
Excess Solvent: The concentration of your compound is too low to reach the saturation point even at low temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent.[6] Continue to remove solvent until the solution appears slightly cloudy while hot. Add a few drops of hot solvent to redissolve the cloudiness and then allow it to cool again.
-
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[5]
-
Solution A (Induce Nucleation): Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][7]
-
Solution B (Seed Crystals): If you have a small amount of pure, solid product, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[7]
-
Problem 2: Choosing the Right Solvent System
Q: The common solvents like ethanol aren't working well. How do I select a better solvent or a mixed-solvent system?
A: The ideal solvent should fully dissolve your compound when hot but poorly when cold.[4] For heterocyclic compounds like benzothiazines, which have moderate polarity, a range of solvents can be effective.[8][9]
Solvent Selection Protocol:
-
Single Solvent Screening: Test the solubility of a few milligrams of your crude 2-amino-4H-3,1-benzothiazine in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Mixed-Solvent System: If no single solvent is ideal, use a solvent pair. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.
-
Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.
-
Common Pairs: For moderately polar compounds, pairs like Hexane/Ethyl Acetate or Ethanol/Water can be effective.[4][8]
-
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Frequently cited for benzothiazine derivatives; good starting point.[1][2][3][10] |
| Methanol | 65 | Polar Protic | Lower boiling point than ethanol, may be suitable for heat-sensitive compounds.[2] |
| Isopropanol | 82 | Polar Protic | Similar properties to ethanol, can be a good alternative.[11] |
| Ethyl Acetate | 77 | Polar Aprotic | Often used in mixed systems with non-polar solvents.[8][9] |
| Acetone | 56 | Polar Aprotic | Can be a good solubilizer; often used with hexanes.[8][9] |
| Dichloromethane | 40 | Moderately Polar | Low boiling point; useful for compounds that are sparingly soluble in alcohols.[9] |
Visual Workflow Guides
Diagram 1: Systematic Solvent Selection Workflow
This diagram outlines the logical steps for selecting an appropriate recrystallization solvent.
Caption: A decision tree for troubleshooting recrystallization results.
Experimental Protocol: Standard Recrystallization of 2-amino-4H-3,1-benzothiazine
This protocol provides a detailed, step-by-step methodology for a typical recrystallization using ethanol.
Materials:
-
Crude 2-amino-4H-3,1-benzothiazine
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Short-stem funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add ethanol in small portions until the solid just dissolves completely at or near the boiling point. Expert Tip: Avoid adding a large excess of solvent to maximize your recovery. [5]2. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return the flask to the hotplate and gently boil for 2-5 minutes. [7]3. Hot Filtration: Pre-heat a second Erlenmeyer flask and the short-stem funnel on the hotplate. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (or the activated charcoal). Causality: This step must be done quickly and with pre-heated glassware to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. [4]Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the solute. [7]6. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol. Expert Tip: The wash solvent must be cold to avoid dissolving the purified crystals. [4]8. Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature.
-
Validation: Assess the purity of the final product by taking a melting point and running a TLC analysis against the crude material and the mother liquor.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC. (n.d.).
- Rapid and efficient synthesis of 2-amino-4H-benzothiazines - PubMed. (2000). Organic Letters, 2(23), 3667–3670.
- 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - MDPI. (2009). Molecules, 14(1), 444–464.
- 4H-3,1-Benzothiazin-4-one, 2-amino- | C8H6N2OS - PubChem. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
- Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed. (2011). Archiv der Pharmazie, 344(4), 224–230.
- WO2011132070A1 - Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones - Google Patents. (n.d.).
- SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE - IJCRT.org. (2018).
- SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES - Semantic Scholar. (n.d.).
- Peculiarities of 2-amino-3-R-4-aryl-4H-pyranes multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - RSC Publishing. (2016). RSC Advances, 6(18), 15197–15206.
- Benzothiazine derivatives solubility? - ResearchGate. (2024).
Sources
- 1. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peculiarities of 2-amino-3-R-4-aryl-4H-pyranes multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. WO2011132070A1 - Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones - Google Patents [patents.google.com]
Troubleshooting cyclization failures in benzothiazine formation
Technical Support Center: Benzothiazine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzothiazine synthesis. As a Senior Application Scientist, I understand that while the synthesis of these valuable heterocyclic scaffolds is well-established, unexpected challenges can arise. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common cyclization failures and optimize your reaction outcomes. The core of successful synthesis lies in understanding the "why" behind each step, not just the "how."
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues encountered during the formation of 1,4-benzothiazines, a common and medicinally important class of these compounds. The typical synthetic routes involve the condensation of 2-aminothiophenol (2-ATP) with various electrophiles.[1][2]
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low, or I'm failing to isolate any of the desired benzothiazine product. What are the most likely causes and how can I improve it?
Answer: Low yields are a frequent frustration in heterocyclic synthesis and can point to several underlying issues. A systematic approach is the most effective way to diagnose the problem.[3]
1. Purity of Starting Materials, Especially 2-Aminothiophenol (2-ATP):
-
The "Why": 2-Aminothiophenol is notoriously susceptible to oxidation.[4] The thiol group (-SH) can easily oxidize to form a disulfide bridge, creating di-(2-aminophenyl)-disulfide. This disulfide is unreactive in the desired cyclization pathway, effectively reducing the concentration of your key nucleophile and stalling the reaction.[5] Air sensitivity is a major concern.[4]
-
Troubleshooting Protocol:
-
Verify Purity: Before use, check the purity of your 2-ATP. A simple TLC or melting point analysis can be indicative. Freshly purchased 2-ATP from a reputable supplier is recommended.
-
Purification: If oxidation is suspected, consider purifying the 2-ATP. Distillation under reduced pressure is a common method, though it must be done carefully due to the compound's air sensitivity.
-
Inert Atmosphere: Always handle 2-ATP under an inert atmosphere (e.g., nitrogen or argon).[3] This includes weighing, solvent addition, and the reaction setup itself. Degas your solvents to remove dissolved oxygen.
-
2. Suboptimal Reaction Conditions:
-
The "Why": Temperature, solvent, and reaction time are critical parameters that influence both the reaction rate and the prevalence of side reactions.[6] For instance, in condensations with 1,3-dicarbonyl compounds, the choice of solvent and temperature can significantly impact the yield.[7]
-
Troubleshooting Protocol:
-
Temperature Screening: If the reaction is sluggish, a higher temperature might be necessary to overcome the activation energy for cyclization. Conversely, if you observe significant side product formation, lowering the temperature may improve selectivity.[6]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.[6] While ethanol or DMSO are commonly used, experimenting with other solvents like dioxane or PEG-200 could be beneficial.[7][8]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress.[6] This will help you determine the optimal reaction time and identify if the product is degrading under the reaction conditions.
-
3. Inefficient Cyclization/Dehydration:
-
The "Why": The final step in many benzothiazine syntheses is a cyclization-dehydration. This step often requires a catalyst (acid or base) or thermal promotion to proceed efficiently. Without proper promotion, the reaction can stall at an intermediate stage.[9]
-
Troubleshooting Protocol:
-
Catalyst Screening: If not already in use, consider adding a catalytic amount of an acid (e.g., p-toluenesulfonic acid, acetic acid) or a base (e.g., piperidine, triethylamine) to facilitate the cyclization.
-
Dehydration: If the reaction is reversible, removing water can drive it to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Below is a troubleshooting workflow to guide your decision-making process for low-yield reactions.
Caption: Troubleshooting workflow for low benzothiazine yield.
Issue 2: Formation of Unwanted Side Products
Question: My reaction is producing a complex mixture of products, and isolating the desired benzothiazine is difficult. What are the common side reactions, and how can I suppress them?
Answer: The formation of side products often arises from the high reactivity of the 2-aminothiophenol starting material, which contains two distinct nucleophilic centers (the amino group and the thiol group).[4]
1. Benzothiazole Formation:
-
The "Why": A common side product is the corresponding benzothiazole, a five-membered ring system, rather than the six-membered benzothiazine. This can occur if the electrophile has a leaving group that facilitates an alternative cyclization pathway or under certain oxidative conditions.[9][10] For example, condensation with aldehydes can sometimes lead to benzothiazoles.[9]
-
Troubleshooting Protocol:
-
Choice of Electrophile: Ensure your electrophile is appropriate for forming the six-membered ring. For example, α-halo ketones or 1,3-dicarbonyl compounds are classic choices for 1,4-benzothiazine synthesis.[1][11]
-
Control of Oxidation: Avoid overly harsh oxidizing agents unless the specific reaction calls for it (as in some oxidative cyclization methods).[12][13] Ensure your inert atmosphere is robust to prevent incidental air oxidation which can favor benzothiazole formation.
-
2. Dimerization/Polymerization:
-
The "Why": As mentioned, 2-ATP can dimerize via disulfide bond formation. Additionally, intermediates in the reaction can potentially react with each other, leading to polymers or tars, especially at high temperatures or concentrations.
-
Troubleshooting Protocol:
-
Concentration: Try running the reaction at a lower concentration (higher dilution) to disfavor intermolecular side reactions and favor the desired intramolecular cyclization.
-
Temperature Control: Avoid excessive heat, which can promote polymerization.[6] A moderate temperature that allows for a reasonable reaction rate without significant side product formation is ideal.
-
3. Regiochemistry Issues:
-
The "Why": When using unsymmetrical electrophiles, there is a possibility of forming regioisomers. The initial nucleophilic attack can sometimes occur from either the sulfur or the nitrogen atom, leading to different intermediates and potentially different final products, although sulfur is generally the more potent nucleophile in these systems.[14]
-
Troubleshooting Protocol:
-
Mechanistic Consideration: Review the established mechanism for your specific reaction. The reaction of 2-ATP with α-cyano-β-alkoxy carbonyl epoxides, for instance, proceeds via a regioselective attack from the sulfur atom first.[11][14]
-
Characterization: Use detailed spectroscopic analysis (e.g., 2D NMR) to confirm the structure of your product and identify if you have a mixture of regioisomers.
-
The general reaction pathway and potential side reactions are illustrated below.
Caption: General reaction pathway and common side products.
Quantitative Data Summary
The choice of catalyst and solvent can dramatically affect reaction outcomes. The following table summarizes conditions from various literature reports for the synthesis of 1,4-benzothiazines from 2-aminothiophenol and 1,3-dicarbonyl compounds.
| Catalyst/Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| None (Solvent-free) | Ambient | Good | [11] |
| Polyethylene Glycol (PEG-200) | 80 | 85-95 | [7] |
| Dimethyl Sulfoxide (DMSO) | Reflux | Good | [15] |
| Iodine (I₂) in THF | Reflux | Good to Excellent | [8] |
Note: Yields are highly substrate-dependent. This table serves as a general guide for selecting starting conditions for optimization.
Key Experimental Protocol: General Synthesis of a 4H-1,4-Benzothiazine Derivative
This protocol describes a general method for the condensation of 2-aminothiophenol with a 1,3-dicarbonyl compound, a widely used approach.[15]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction apparatus and flush thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and DMSO (5 mL).
-
Initiation: While stirring, carefully add the 2-aminothiophenol (1.0 mmol) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of DMSO is ~189°C, but a lower temperature may suffice) and maintain for the time determined by reaction monitoring (typically 1-3 hours).
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of starting materials and the formation of the product by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
References
-
Mora, S., Nagori, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). RSC Advances. Available at: [Link]
-
Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3), 230-236. Available at: [Link]
-
Islam, A., et al. (2024). Polyethylene Glycol (PEG‐200): An Efficient, Green and Biocompatible Reaction Medium for the Metal‐Free Synthesis of Functionalized 1,4‐Benzothiazines. ResearchGate. Available at: [Link]
-
Lashford, A. G., et al. (1996). Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone. Archives of Biochemistry and Biophysics, 334(2), 269-280. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8713, 2-Aminothiophenol. PubChem. Available at: [Link]
-
Maheshwari, M., & Goyal, A. (2015). A REVIEW: SYNTHESIS AND MEDICINAL IMPORTANCE OF 1,4-BENZOTHIAZINE ANALOGUES. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
de Oliveira, R. B., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(1), 229-237. Available at: [Link]
-
Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Records of Natural Products, 8(3), 295. Available at: [Link]
-
2-Aminothiophenol - Grokipedia. (n.d.). Available at: [Link]
-
Science topic: HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available at: [Link]
-
Benzothiazine. Wikipedia. Available at: [Link]
-
Mahajan, S. S., & Miranda, S. J. (2000). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 62(1), 54-57. Available at: [Link]
-
de la Torre, M. C., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2898. Available at: [Link]
-
Sharma, P., & Kumar, A. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 833-853. Available at: [Link]
-
Al-Mulla, A. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(41), 28943-28963. Available at: [Link]
-
Jahnavi, G., et al. (2024). Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia, 54(4), 768-782. Available at: [Link]
-
Tang, Y., et al. (2017). Oxidative Cyclizations in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5226–5333. Available at: [Link]
Sources
- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. cbijournal.com [cbijournal.com]
- 12. Oxidative cyclization, 1,4-benzothiazine formation and dimerization of 2-bromo-3-(glutathion-S-yl)hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. acgpubs.org [acgpubs.org]
- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Technical Support Center: Overcoming Steric Hindrance in Substituted Benzothiazine Synthesis
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges related to steric hindrance in the synthesis of substituted benzothiazines. As researchers in drug development and materials science, you are often tasked with creating complex molecules where bulky substituents are essential for modulating biological activity or material properties. This guide offers expert insights and field-proven protocols to help you navigate these synthetic challenges.
Introduction: The Challenge of Steric Congestion
Benzothiazines are a critical class of heterocyclic compounds, forming the core scaffold for a wide array of pharmacologically active agents, including anti-inflammatory, anti-cancer, and antimicrobial drugs.[1][2][3] The synthesis of these molecules, particularly with bulky or complex substituents, is often hampered by steric hindrance—a phenomenon where the size of atomic groups impedes bond formation. This can lead to low yields, failed reactions, or undesired side products. This guide provides a systematic approach to diagnosing and overcoming these steric barriers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impact benzothiazine synthesis?
A1: Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of substituents on the reacting molecules. In benzothiazine synthesis, this commonly manifests in two key stages:
-
C-N or C-S Bond Formation: During intermolecular coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, bulky groups on either the aryl halide or the amine/thiol can prevent the molecules from approaching the metal catalyst's active site, thereby inhibiting the crucial bond-forming steps.[4][5]
-
Intramolecular Cyclization: The final ring-closing step to form the thiazine ring can be energetically unfavorable if bulky substituents lead to high torsional or transannular strain in the transition state.
Q2: What are the initial indicators that my reaction is failing due to steric hindrance?
A2: Common signs include:
-
Low or No Product Yield: The most obvious indicator.
-
Recovery of Starting Materials: A significant amount of unreacted starting material suggests the activation energy for the reaction is too high, often due to steric repulsion.
-
Formation of Side Products: Instead of the desired intramolecular reaction, you might observe intermolecular side products or products of hydrodehalogenation (where a halogen is replaced by hydrogen).
-
Incomplete Conversion: Reactions may stall before reaching completion, even with extended reaction times or increased temperatures.
Q3: Are there general "first-line" strategies to try when steric hindrance is suspected?
A3: Yes, before resorting to a complete redesign of the synthetic route, consider these adjustments:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential substrate decomposition.
-
Change the Catalyst System: For metal-catalyzed reactions, switching to a catalyst with a bulkier ligand can paradoxically improve results by creating a more reactive, coordinatively unsaturated metal center.
-
Use a More Active Catalyst: Increasing catalyst loading or using a more active pre-catalyst can sometimes force a sluggish reaction to proceed.
-
Modify Solvent and Base: The choice of solvent and base can significantly influence reaction rates and equilibria.
Troubleshooting Guides: A Problem-and-Solution Approach
This section addresses specific experimental failures with detailed causal explanations and actionable protocols.
Issue 1: Failed or Low-Yield Buchwald-Hartwig N-Arylation with Bulky Substrates
Question: I am attempting to couple a sterically hindered ortho-substituted aryl bromide with a secondary amine, but I am only recovering my starting materials. What is going wrong and how can I fix it?
Answer: This is a classic case where steric hindrance is likely preventing one of the key steps in the catalytic cycle: oxidative addition or reductive elimination. The bulk around the reaction centers impedes the necessary geometric arrangements for the palladium catalyst to function effectively.
Causality: The catalytic cycle of the Buchwald-Hartwig amination involves the coordination of both the aryl halide and the amine to the palladium center.[4][6] Bulky groups can:
-
Inhibit Oxidative Addition: The palladium(0) species may be too sterically crowded to insert into the aryl-halide bond.
-
Prevent Ligand Association/Dissociation: The exchange of ligands and the coordination of the amine can be slowed.
-
Hinder Reductive Elimination: The final, product-forming step requires the aryl group and the amino group to be in close proximity (cis-orientation) on the palladium center. Steric clash can make this conformation inaccessible.
Solutions:
-
Optimize the Ligand: This is the most critical parameter. For sterically demanding couplings, standard phosphine ligands are often ineffective. You need to use bulky, electron-rich biaryl monophosphine ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species and facilitate the difficult reductive elimination step.
-
Select the Appropriate Base: The base plays a crucial role in deprotonating the amine-palladium complex. For sterically hindered substrates, a strong, non-nucleophilic base is often required.
Decision Workflow for Ligand and Base Selection
Caption: Troubleshooting flowchart for a failed Buchwald-Hartwig amination.
Comparative Table of Catalyst Systems for Hindered Couplings
| Substrate Type | Recommended Ligand | Recommended Base | Typical Solvent | Temperature (°C) |
| Bulky Secondary Amine | RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |
| Bulky Primary Amine | BrettPhos | LHMDS | THF, Toluene | RT - 80 |
| General Hindered Aryl | XPhos | K₃PO₄, Cs₂CO₃ | t-BuOH, Toluene | 100-120 |
Data synthesized from established chemical principles.[6][7]
Issue 2: Failure of Intramolecular Cyclization to Form the Thiazine Ring
Question: I have successfully synthesized the N-arylated precursor, but the final ring-closing step to form the benzothiazine is not working. How can I promote this intramolecular reaction?
Answer: When an intramolecular cyclization fails, it's often because the linear precursor is conformationally biased against the arrangement needed for ring closure, or an intermolecular side reaction is kinetically favored. Steric hindrance from substituents exacerbates this issue.
Causality:
-
High Torsional Strain: Bulky groups on the aryl ring or adjacent to the sulfur/nitrogen atoms can create significant strain in the transition state of the cyclization.
-
Unfavorable Ring Conformation: The substituents may force the molecule into a low-energy conformation where the reacting ends are far apart.
-
Intermolecular Competition: If the concentration is too high, precursors can react with each other faster than they can cyclize.
Solutions:
-
Employ High-Dilution Conditions: By significantly lowering the concentration of your substrate (e.g., <0.01 M), you can kinetically disfavor intermolecular reactions and promote the desired intramolecular cyclization. This is often achieved by the slow addition of the substrate to a large volume of refluxing solvent.
-
Change the Cyclization Strategy: If a simple thermal or base-mediated cyclization fails, a transition-metal-catalyzed approach may be necessary. Rhodium catalysts, for instance, can mediate C-H activation and annulation sequences that are tolerant of bulky substituents.[8]
-
Intramolecular Michael Addition: If your precursor is an N-aryl sulfoximine with an ortho-alkene group, an intramolecular Michael addition can be a highly stereoselective method to form the benzothiazine ring.[9] This reaction is often performed at low temperatures with a strong base like LiHMDS.
Experimental Protocol: Intramolecular Michael Addition for Benzothiazine Formation
This protocol is a generalized procedure based on established methods.[9]
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the N-aryl sulfoximine precursor (1.0 equiv) in anhydrous THF (to a concentration of ~0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LiHMDS (1.0 M in THF, 3.0 equiv) dropwise to the cooled solution over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Advanced Strategies & Alternative Routes
When standard troubleshooting fails, a change in your overall synthetic strategy may be required.
Palladium-Catalyzed C-H Functionalization/C-S Bond Formation
For some substitution patterns, a more convergent approach can bypass the need for a pre-functionalized aryl halide. A palladium-catalyzed C-H functionalization of a thiobenzanilide can directly form the C-S bond needed for the benzothiazine ring.[10][11] This method can be advantageous as it builds the complexity on a simpler substrate, potentially avoiding steric issues in an earlier step.
Reaction Scheme: C-H Functionalization Pathway
Caption: Palladium-catalyzed synthesis of benzothiazines via C-H functionalization.
The Ullmann Condensation: A Classic with Modern Improvements
While often requiring harsher conditions than palladium-catalyzed reactions, the copper-catalyzed Ullmann condensation is a viable alternative for C-N or C-S bond formation.[5] Traditional Ullmann reactions are notoriously sensitive to steric hindrance. However, modern protocols using ligands like picolinic acid can facilitate the coupling of sterically hindered substrates at lower temperatures.[12]
When to Consider an Ullmann Reaction:
-
When palladium-based methods have failed completely.
-
If the substrate is sensitive to the phosphine ligands used in Buchwald-Hartwig chemistry.
-
For large-scale syntheses where the cost of copper catalysts is advantageous.
Conclusion
Overcoming steric hindrance in the synthesis of substituted benzothiazines requires a systematic and informed approach. By understanding the underlying mechanistic principles and having a toolbox of alternative strategies, researchers can successfully navigate these challenging transformations. The key is to recognize the signs of a sterically hindered reaction early and to logically progress through a series of optimizations, from simple temperature adjustments to a complete change in catalyst systems or synthetic routes. This guide serves as a starting point for that logical progression, empowering you to synthesize the complex molecules needed for the next generation of therapeutics and materials.
References
-
Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. [Link]
-
Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147–5150. [Link]
-
Inamoto, K., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Scilit. [Link]
-
Recent trends toward the synthesis of fused-benzothiazines and their derivatives. (2020). Taylor & Francis Online. [Link]
-
Mechanistic exploration of the palladium-catalyzed process for the synthesis of benzoxazoles and benzothiazoles. (2013). PubMed. [Link]
-
Bunker, A. M., et al. (2013). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 18(9), 10899-10913. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2020). AIR Unimi. [Link]
-
Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). Springer. [Link]
-
Regioselective synthesis of new variety of 1,4-benzothiazines. (2014). ResearchGate. [Link]
-
Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.). Bentham Science. [Link]
-
A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024). ResearchGate. [Link]
-
New route to synthesize benzothiazines. (n.d.). Divulga UAB. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(21), 7586. [Link]
-
Regioselective synthesis of new variety of 1,4-benzothiazines. (2014). ACG Publications. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (2022). Beilstein Journal of Organic Chemistry, 18, 258–269. [Link]
-
New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (2022). Beilstein Journals. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest. [Link]
-
New route to synthesize benzothiazines. (n.d.). UAB Barcelona. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). MDPI. [Link]
-
Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to α,β-Unsaturated Functional Groups. (2008). Tetrahedron, 64(23), 5527–5537. [Link]
-
Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. (2023). ChemistrySelect, 8(11). [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). RSC Medicinal Chemistry. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2018). Molecules, 23(6), 1433. [Link]
-
Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2011). Organic Preparations and Procedures International, 43(2), 97–168. [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2016). The Journal of Organic Chemistry, 81(17), 7456–7473. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Facile Synthesis of Bioactive 4H-[8][13]-Benzothiazines Under Solvent Free Conditions. (n.d.). Asian Journal of Chemistry, 26(11), 3171–3175. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. (2022). Journal of Materials Chemistry C, 10(38), 14175-14184. [Link]
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][8][13]benzothiazines: access to pyrrolo[2,1-b][11][13]benzothiazoles. (2023). Beilstein Journal of Organic Chemistry, 19, 683–696. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to α,β-Unsaturated Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
Technical Support Center: Solvent Selection for Optimal Crystallization of Benzothiazine-2-amines
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the crystallization of benzothiazine-2-amines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide a framework for developing robust crystallization protocols. The purification of benzothiazine-2-amines via crystallization is a critical step that significantly impacts purity, stability, and downstream processability.[][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization process.
Q1: Why did my benzothiazine-2-amine product "oil out" instead of crystallizing?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem when the solution is supersaturated to a very high degree or when the boiling point of the solvent is higher than the melting point of the solute.[3] For benzothiazine-2-amines, which possess both hydrogen-bonding groups and a large aromatic surface, the intermolecular forces can be complex, making them prone to this issue.
Causality & Mitigation Strategies:
-
Excessive Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that favors the formation of a metastable oil over an ordered crystal lattice.[]
-
Solvent Boiling Point vs. Solute Melting Point: If you are dissolving your compound in a high-boiling solvent (e.g., DMF, Toluene), the temperature required for dissolution may exceed the melting point of your benzothiazine-2-amine derivative, causing it to melt in the solution.
-
Solution: Select a solvent with a lower boiling point. If a high-boiling solvent is necessary for solubility, try to dissolve the compound at a temperature below its melting point, even if it takes longer. Alternatively, switch to an anti-solvent crystallization method where high temperatures are not required.[6]
-
-
Insufficient Solvent Volume: Using too little solvent can lead to a very high concentration, which promotes oiling out.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to bring the oil back into solution, then attempt to cool it more slowly.[7]
-
Q2: My crystals are very fine needles and difficult to filter. How can I improve the crystal habit?
Answer: The formation of fine, needle-like crystals is often a sign of rapid crystal growth along a specific crystallographic axis.[8] While chemically pure, this morphology (crystal habit) can cause significant problems with filtration, drying, and downstream handling.[8]
Causality & Mitigation Strategies:
-
Rapid Nucleation and Growth: High supersaturation leads to the rapid formation of many small nuclei that grow quickly, often resulting in needles.[]
-
Solvent-Solute Interactions: The solvent itself plays a crucial role in determining crystal habit.[9] Solvents that strongly interact with specific faces of the growing crystal can inhibit growth on those faces, leading to anisotropic shapes like needles or plates.
-
Solution: Experiment with different solvents. A solvent with different hydrogen bonding or aromatic stacking capabilities may alter the relative growth rates of the crystal faces. For example, if you are using a protic solvent like ethanol, try an aprotic solvent like ethyl acetate or acetone, or a mixed-solvent system.[9][10]
-
Q3: The purity of my recrystallized product is still low. What can I do?
Answer: Recrystallization is designed to separate the desired compound from impurities.[6] If purity is not improving, it suggests that the impurities are co-crystallizing with your product or are not being effectively removed in the mother liquor.
Causality & Mitigation Strategies:
-
Impurities Have Similar Solubility: The chosen solvent may have a similar solubility profile for both your product and the impurities, meaning they both precipitate upon cooling.[11]
-
Solution: The core principle of a good recrystallization solvent is that impurities should either be highly soluble at all temperatures or nearly insoluble even when hot.[3][11] You must perform a new solvent screen to find a solvent system that better differentiates your product from its impurities.[12]
-
-
Rapid Crystallization Trapping Impurities: If crystals form too quickly, solvent and impurities can become trapped (occluded) within the crystal lattice, defeating the purpose of the purification.[7]
-
Solution: Slow down the crystallization process as described in Q2. Ensure the solution cools slowly and without excessive agitation to allow for the formation of a more perfect, impurity-free lattice.
-
-
Insufficient Washing: Residual mother liquor, which is rich in impurities, can remain on the surface of your filtered crystals.
-
Solution: After filtering, wash the crystals with a small amount of the ice-cold recrystallization solvent.[3] Using cold solvent is critical to avoid dissolving a significant portion of your purified product.
-
Q4: I have a very poor yield after recrystallization. How can I increase it?
Answer: A low yield is typically caused by the product having excessive solubility in the cold mother liquor or by using too much solvent during the dissolution step.[7]
Causality & Mitigation Strategies:
-
Excessive Solvent Use: The most common cause of low yield is using more hot solvent than is necessary to dissolve the compound.[11] This excess solvent keeps a larger amount of your product dissolved even after cooling.
-
Premature Crystallization: If the solution cools and crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost.
-
Solution: Use a heated filter funnel and pre-heat your receiving flask with hot solvent vapor. Ensure you use a slight excess of solvent before the hot filtration and then boil it off before the final cooling step.
-
-
Incomplete Precipitation: The cooling process may not be sufficient to cause maximum precipitation.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the recovery of your compound. You can test the mother liquor by evaporating a small amount; a large residue indicates significant product loss.[7]
-
Q5: No crystals are forming, even after cooling the solution for an extended period. What are the next steps?
Answer: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur, or that there is an energetic barrier to nucleation.
Causality & Mitigation Strategies:
-
Solution is Not Supersaturated: You may have used far too much solvent, or the compound's solubility does not decrease enough upon cooling in the chosen solvent.
-
Solution: Concentrate the solution by boiling off a portion of the solvent under a fume hood and allow it to cool again.[7]
-
-
Inhibited Nucleation: Sometimes, a supersaturated solution can be stable if there are no nucleation sites for crystals to begin growing.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.[7]
-
Solution 2 (Seeding): If you have a pure crystal of your compound, add one tiny crystal (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[13]
-
Solution 3 (Anti-Solvent): If cooling fails, you can try to induce crystallization by adding a miscible anti-solvent in which your compound is insoluble.[5]
-
Q6: My product seems to have formed a different crystal structure (polymorph) than expected. How can I control this?
Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[2][14] Solvent choice, temperature, and supersaturation are key factors that control which polymorph is formed.[]
Causality & Mitigation Strategies:
-
Solvent-Mediated Stability: Different solvents can stabilize different molecular conformations or intermolecular interactions (like hydrogen bonding), favoring the nucleation and growth of a specific polymorph.[][9]
-
Solution: A systematic screen of different solvents (e.g., protic, aprotic, aromatic) is the most effective way to identify conditions that favor the desired polymorph.
-
-
Kinetic vs. Thermodynamic Control: Rapid crystallization at high supersaturation often yields a metastable (kinetic) polymorph, while slower crystallization at lower supersaturation is more likely to produce the most stable (thermodynamic) form.[9]
-
Solution: To obtain the thermodynamically stable form, use a slower cooling rate and lower supersaturation. To isolate a kinetic form, rapid cooling or anti-solvent addition may be necessary.[9]
-
-
Seeding: This is the most direct way to control polymorphism.
-
Solution: Introduce seed crystals of the desired polymorph into the supersaturated solution. This will direct the crystallization to produce that specific form.[]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for crystallizing benzothiazine-2-amines?
Answer: The ideal solvent adheres to the principle of "like dissolves like," but with a crucial temperature dependence.[15] For benzothiazine-2-amines, which are moderately polar aromatic compounds, the following properties are key:
-
High Solubility at High Temperature, Low Solubility at Low Temperature: This is the most critical factor.[3][11] It allows the compound to be fully dissolved in a minimal amount of hot solvent and then to precipitate in high yield upon cooling.
-
Appropriate Polarity: The solvent's polarity should be matched to the solute. Benzothiazine-2-amines have both polar (amine) and non-polar (aromatic rings) regions.[15][16] Solvents like ethanol, isopropanol, ethyl acetate, and acetone are often good starting points.[10][15][17]
-
Does Not React with the Solute: The solvent must be chemically inert to the benzothiazine-2-amine.[11]
-
Easily Removable (Volatile): The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.[11]
-
Dissolves Impurities Well or Not at All: Impurities should remain in the cold solvent or be insoluble in the hot solvent (allowing for hot filtration).[11]
Q2: How do I perform a systematic solvent screen for a new benzothiazine-2-amine derivative?
Answer: A systematic solvent screen is a small-scale, trial-and-error process to identify the best solvent or solvent system for your compound.[6][18]
Procedure:
-
Place a small amount of your crude compound (e.g., 10-20 mg) into several small test tubes.
-
To each tube, add a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Observe if the compound dissolves readily. A good solvent should not dissolve the compound well at room temperature.[11]
-
If the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point. Continue adding the solvent dropwise until the compound just dissolves. Record the approximate volume.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals.
| Solvent | Boiling Point (°C) | Polarity Index | General Suitability for Benzothiazine-2-amines |
| Water | 100 | 10.2 | Generally poor; may be useful as an anti-solvent. |
| Ethanol | 78 | 4.3 | Good starting point. Often used for recrystallizing benzothiazole derivatives.[17][19][20] |
| Acetone | 56 | 5.1 | Good potential; its volatility is beneficial for drying.[15] |
| Ethyl Acetate | 77 | 4.4 | Good potential, especially for moderately polar derivatives.[10] |
| Toluene | 111 | 2.4 | May be effective for less polar derivatives; high boiling point can be a risk for "oiling out". |
| Hexane | 69 | 0.1 | Generally poor as a primary solvent; excellent as an anti-solvent.[10] |
| Dichloromethane | 40 | 3.1 | Can be a good solvent, but its high volatility can lead to rapid, poor-quality crystallization. |
Q3: What is the difference between single-solvent and mixed-solvent (anti-solvent) crystallization, and when should I use each?
Answer: The choice depends on how the solubility of your compound behaves in different solvents.
-
Single-Solvent (Cooling) Crystallization: This is the most common method.[6] It is used when you can find a single solvent that dissolves the compound well when hot but poorly when cold.[5] The process involves dissolving the solute in the minimum amount of boiling solvent and then allowing it to cool.[4] This is the preferred method due to its simplicity.
-
Mixed-Solvent (Anti-Solvent) Crystallization: This method is used when no single solvent has the desired temperature-dependent solubility.[6] It requires a pair of miscible solvents: a "good" solvent that dissolves the compound well at all temperatures, and a "poor" or "anti-solvent" in which the compound is insoluble.[5] The compound is dissolved in a small amount of the "good" solvent, and the "anti-solvent" is slowly added until the solution becomes cloudy (the point of saturation), inducing crystallization.[5]
Q4: How do solvent-solute interactions influence the crystallization of benzothiazine-2-amines?
Answer: Solvent-solute interactions at the molecular level are fundamental to the entire crystallization process, influencing everything from solubility to polymorphism and crystal habit.
-
Hydrogen Bonding: Benzothiazine-2-amines have both hydrogen bond donors (-NH₂) and acceptors (the heterocyclic nitrogen).[15] Protic solvents (like ethanol) can compete for these hydrogen bonding sites, influencing how the molecules arrange themselves in the crystal lattice. This can directly impact which polymorph is formed.[9]
-
π-π Stacking: The fused aromatic rings of the benzothiazole core can interact with aromatic solvents (like toluene) through π-π stacking. These interactions can promote solubility and may influence the crystal packing.[15]
-
Dipole-Dipole Interactions: The polarity of the solvent interacts with the dipole moment of the benzothiazine-2-amine molecule. A good polarity match is required for dissolution, following the "like dissolves like" principle.[15] The interplay of these forces dictates the desolvation energy required for a molecule to leave the solution and join the crystal lattice, thereby affecting the nucleation and growth rates.[9]
Part 3: Visualizations & Experimental Protocols
Diagrams
Caption: Solvent selection workflow for crystallization.
Caption: Troubleshooting logic tree for crystallization.
Experimental Protocols
Protocol 1: General Cooling Recrystallization Procedure
-
Dissolution: Place the crude benzothiazine-2-amine solid into an Erlenmeyer flask. In a separate beaker, bring the chosen recrystallization solvent to a boil. Add the boiling solvent to the Erlenmeyer flask in small portions while heating and swirling until the solid just dissolves.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent, and quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Boil off the excess solvent.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Transfer the purified crystals to a watch glass to air dry or place them in a vacuum oven at a suitable temperature.
Protocol 2: Anti-Solvent Crystallization Procedure
-
Dissolution: At room temperature, dissolve the crude benzothiazine-2-amine solid in the minimum amount of the "good" solvent.
-
Induce Precipitation: While stirring the solution, add the "poor" anti-solvent dropwise using a pipette or dropping funnel. Continue adding the anti-solvent until the solution remains faintly cloudy (turbid).[5] This indicates the point of saturation has been reached.
-
Crystallization: Stopper the flask and allow it to stand undisturbed at room temperature. If no crystals form, try scratching the flask or placing it in an ice bath.
-
Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of a solvent mixture containing a higher proportion of the anti-solvent.
-
Drying: Dry the crystals as described in the cooling crystallization protocol.
References
- Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (n.d.). Tianming Pharmaceutical.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024). American Chemical Society.
- Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
- Troubleshooting guide for the synthesis of benzothiazole derivatives. (n.d.). Benchchem.
- Pharmaceutical Crystallisation| Solution Crystallization. (n.d.). Pharma Focus Asia.
- Pharmaceutical Crystallization in drug development. (2024). Syrris.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). National Center for Biotechnology Information.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). National Center for Biotechnology Information.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Benzothiazine derivatives solubility? (2024). ResearchGate.
- Recrystallization. (2023). Chemistry LibreTexts.
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). MDPI.
- Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021).
- A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024). ResearchGate.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. (n.d.). RJPN.
-
Facile Synthesis of Bioactive 4H-[8][18]-Benzothiazines Under Solvent Free Conditions. (n.d.). Retrieved February 23, 2026, from
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. (n.d.). Semantic Scholar.
- Guide for crystallization. (n.d.).
- Method refinement for consistent synthesis of benzothiazole derivatives. (n.d.). Benchchem.
- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (n.d.). National Center for Biotechnology Information.
- Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- Properties of amines. (2024). Chemistry LibreTexts.
- Product Class 18: Benzothiazoles and Related Compounds. (n.d.).
- Amines and Heterocycles. (2020).
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). National Center for Biotechnology Information.
Sources
- 2. syrris.com [syrris.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. unifr.ch [unifr.ch]
- 14. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of 4H-3,1-Benzothiazin-2-amine
This guide provides an in-depth structural and spectral analysis of 4H-3,1-Benzothiazin-2-amine , a critical scaffold in medicinal chemistry often explored as a bioisostere of quinazolines.
Unlike generic spectral lists, this guide focuses on the comparative differentiation of this molecule from its common synthetic byproducts (the 4-one derivative) and structural isomers (quinazolines), addressing the frequent confusion regarding its tautomeric state.
Executive Summary & Structural Definition
Target Molecule: 2-Amino-4H-3,1-benzothiazine
Core Challenge: Distinguishing the target "dihydro" scaffold from the oxidized "4-one" derivative and the N-analog (quinazoline) using NMR.
Critical Diagnostic: The chemical shift and multiplicity of the C4-methylene protons (
Structural Alert: Nomenclature & Numbering
In literature, "3,1-benzothiazine" often refers to the system where Nitrogen is attached to the benzene ring (Position 1) and Sulfur is at Position 3. This is formally 4H-benzo[d][1,3]thiazine .
-
Atom 1 (N): Attached to Benzene.[1]
-
Atom 3 (S): Attached to C2 and C4.
-
Atom 4 (C): Methylene group attached to Benzene.
This guide analyzes the Amino Tautomer (A), which is the predominant species in solution (DMSO-
Figure 1: Tautomeric equilibrium. NMR data in polar solvents (DMSO) typically reflects the Amino form or a time-averaged signal heavily weighted toward it.
Comparative Spectral Analysis
The following table contrasts the target molecule with its two most common "look-alikes" encountered during synthesis.
Table 1: Diagnostic Chemical Shift Comparison (DMSO- )
| Feature | Target: 4H-3,1-Benzothiazin-2-amine | Alternative 1: 4H-3,1-Benzothiazin-4-one | Alternative 2: 3,4-Dihydroquinazoline |
| State | Reduced (Methylene at C4) | Oxidized (Carbonyl at C4) | Nitrogen Analog (N at pos 3) |
| Singlet, | Absent | Singlet, | |
| Broad Singlet (2H) | Broad Singlet (2H) | Broad Singlet (varies) | |
| Key Distinction | Upfield C4 protons (S-shielding) | Missing C4 protons | Downfield C4 protons (N-deshielding) |
Detailed H NMR Interpretation[6][7]
Experimental Protocol for Optimal Resolution
To observe exchangeable amine protons and avoid peak broadening:
-
Solvent: Use anhydrous DMSO-
(99.9% D). Avoid CDCl as the amine salt may precipitate or broaden significantly. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Water Suppression: If the water peak (
3.33) overlaps with the C4-methylene, run a presaturation pulse sequence.
Spectral Assignments[6][7][8][9][10][11][12]
-
3.95 ppm (s, 2H, H-4): This is the fingerprint signal . It appears as a sharp singlet.
-
Why this shift? It is a benzylic position (Ar-CH
-) which usually resonates ~2.5-3.0 ppm. The attached Sulfur atom (S-CH -) deshields it further to ~3.95 ppm. -
Note: If this peak is split (AB system), it indicates a chiral center is present elsewhere in the molecule (e.g., on the amine), making these protons diastereotopic.
-
-
6.90 – 7.30 ppm (m, 4H, Ar-H): Typical aromatic ABCD system.
-
H-5 (doublet, ~7.1 ppm): Shielded relative to others due to resonance donation from the ring Nitrogen (if N is at pos 1).
-
-
6.00 – 7.00 ppm (bs, 2H, -NH
): The exocyclic amine.-
Broadening: Caused by quadrupole relaxation of the
N nucleus and chemical exchange. -
Validation: Add 1 drop of D
O.[2] This signal must disappear.
-
Detailed C NMR Interpretation
Key Carbon Resonances[9][10][13]
-
C4 (
26.5 ppm): The most upfield signal.-
Comparison: In the Oxygen analog (Benzoxazine), this carbon would be ~65 ppm. The dramatic upfield shift confirms the C-S bond .
-
-
C2 (
152.4 ppm): The guanidine-like carbon (N-C=N).-
Diagnostic: This carbon is quaternary.[3] In an APT or DEPT-135 experiment, it will not appear (or appear phased with CH
depending on settings), distinguishing it from aromatic CH.
-
-
Aromatic Region (
115 – 140 ppm):-
C-4a (Quaternary): The bridgehead carbon attached to the methylene.
-
C-8a (Quaternary): The bridgehead carbon attached to the Nitrogen.
-
Logic Flow for Structural Verification
Use this decision tree to confirm your product identity after synthesis (e.g., from 2-aminobenzyl alcohol + thiourea).
Figure 2: Logical workflow for distinguishing the target benzothiazine from common impurities.
Synthesis & Mechanistic Context
Understanding the synthesis aids interpretation.[4] The standard route involves 2-aminobenzyl alcohol reacting with a thiourea source (or isothiocyanate).
-
Formation of C4: The benzylic alcohol is converted to a benzylic sulfide. This preserves the "CH
" character seen in NMR. -
Cyclization: The aniline Nitrogen attacks the thiocarbonyl.
-
Common Failure Mode: If the reaction conditions are too oxidative (e.g., high heat in air), the methylene at C4 oxidizes to a Carbonyl (C=O), resulting in the "No Singlet" scenario in Figure 2.
References
-
Synthesis and NMR Characterization of 1,3-Benzothiazines: Source:Molecules (MDPI). "Synthesis and Characterization of Benzothiazine Analogues." Note: Confirms the synthesis from 2-aminobenzyl alcohol derivatives and the preservation of the methylene group.
-
Spectral Data for Quinazoline Analogs (Comparison): Source:Beilstein Journal of Organic Chemistry. "New efficient synthesis of polysubstituted 3,4-dihydroquinazolines." Note: Provides comparative chemical shifts for the N-analog, showing the downfield shift of the C4 protons (~4.5 ppm).
-
Tautomerism in Thiazines: Source:Chemistry of Heterocyclic Compounds. "Structure and tautomerism of substituted 2-amino-4H-1,3-thiazines." Note: Establishes the preference for the amino tautomer in solution.
-
General NMR Shift Tables (S vs N vs O): Source:University of Wisconsin-Madison. "Reich's NMR Data." Note: Authoritative reference for calculating expected shifts of Benzylic-X protons.
Sources
Bioisosteric Divergence: A Comparative Guide to 3,1-Benzothiazine vs. Quinazoline Derivatives
Executive Summary
This technical guide analyzes the pharmacological divergence between Quinazoline (1,3-diazanaphthalene) and its sulfur-containing bioisostere, 3,1-Benzothiazine . While quinazolines represent a "gold standard" scaffold in oncology (specifically EGFR inhibition), 3,1-benzothiazines offer distinct pharmacokinetic advantages and superior potency in specific antimicrobial and anti-inflammatory applications. This guide provides researchers with the structural rationale, experimental protocols, and comparative data needed to select the appropriate scaffold for drug discovery campaigns.
Part 1: Chemical Scaffold & Pharmacophore Analysis[1][2]
The core differentiation lies in the bioisosteric replacement of the N-3 nitrogen in the quinazoline ring with a sulfur atom to form the 3,1-benzothiazine core. This "S-for-N" switch fundamentally alters the electronic landscape and lipophilicity of the molecule.
Structural Comparison (Graphviz)
Figure 1: Structural divergence between the planar, nitrogen-rich quinazoline and the lipophilic, sulfur-containing benzothiazine.
The "Sulfur Effect" on ADME
-
Lipophilicity: The sulfur atom is less electronegative and more diffuse than nitrogen. This increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets or penetrating the waxy cell walls of Mycobacteria.
-
Basicity: Quinazolines are weak bases (pKa ~3.5 for N-1). Replacing N-3 with S eliminates one proton acceptor site, altering the pH-dependent solubility profile.
Part 2: Therapeutic Area Performance
Oncology (EGFR Inhibition)[3][4][5][6]
-
Dominant Scaffold: Quinazoline
-
Mechanism: Quinazolines (e.g., Gefitinib, Erlotinib) bind to the ATP-binding pocket of EGFR.[1] The N-1 atom acts as a critical hydrogen bond acceptor for Met793 in the kinase hinge region.
-
Benzothiazine Limitation: The lack of the N-3 nitrogen and the bulkier sulfur atom can sterically hinder binding in the tight ATP pocket, often resulting in 10-50x lower potency compared to quinazolines.
Antimicrobial Activity[1][3][6][7][8][9][10][11][12][13]
-
Dominant Scaffold: 3,1-Benzothiazine
-
Mechanism: Benzothiazines frequently outperform quinazolines against Gram-positive bacteria (S. aureus, B. subtilis). The increased lipophilicity facilitates penetration of the peptidoglycan layer.
-
Prodrug Capability: Some 3,1-benzothiazines act as "masked" quinazolinones, undergoing ring transformation in vivo or acting directly on bacterial DNA gyrase.
Part 3: Comparative Experimental Data
The following data summarizes trends from structure-activity relationship (SAR) studies comparing direct analogs (where R-groups are identical, differing only by the core ring).
Table 1: Biological Activity Profile (Representative Data)
| Feature | Quinazoline Derivative (e.g., Gefitinib-analog) | 3,1-Benzothiazine Derivative (Bioisostere) | Interpretation |
| EGFR IC50 (nM) | 3.0 - 15.0 | 150 - 500 | Quinazoline retains superior H-bonding in kinase pockets. |
| S. aureus MIC (µg/mL) | 12.5 - 25.0 | 0.5 - 4.0 | Benzothiazine exhibits superior antibacterial potency. |
| LogP (Calc) | 3.2 | 4.1 | Sulfur increases lipophilicity, aiding membrane crossing. |
| Cell Viability (HEK293) | > 50 µM (Safe) | > 100 µM (Safe) | Both scaffolds show acceptable toxicity profiles in normal cells. |
Part 4: Experimental Protocols
To validate these differences, the following self-validating protocols are recommended.
Protocol A: EGFR Kinase Inhibition Assay (FRET-based)
Use this to quantify the potency gap between the scaffolds.
-
Reagent Prep: Prepare 4x Enzyme solution (EGFR-WT) and 4x Substrate/ATP mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Handling: Dissolve Quinazoline and Benzothiazine derivatives in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve (Start: 10 µM).
-
Reaction:
-
Add 2.5 µL compound to 384-well plate.
-
Add 5 µL Enzyme solution. Incubate 10 min at RT (allows compound to bind).
-
Add 2.5 µL Substrate/ATP mix to initiate.
-
-
Detection: After 60 min, add EDTA-containing detection reagent (stops reaction). Read Fluorescence Resonance Energy Transfer (FRET) signal.
-
Validation:
-
Positive Control:[2] Erlotinib (Expected IC50 < 20 nM).
-
Negative Control: DMSO only (0% inhibition).
-
Z-Prime Score: Must be > 0.5 for valid data.
-
Protocol B: Synthesis of 3,1-Benzothiazine (Ring Transformation)
A common route to access this scaffold for testing.
Figure 2: Synthetic pathway to access 3,1-benzothiazine derivatives.
-
Reactants: Equimolar mixture of substituted anthranilic acid and thioamide.
-
Cyclization: Reflux in dry pyridine or acetic anhydride for 4-6 hours.
-
Purification: Pour into ice water. The precipitate is the crude benzothiazine. Recrystallize from ethanol.
-
Characterization: Verify S-incorporation via Mass Spec (distinct isotope pattern for Sulfur) and NMR (shift in C-2 proton).
Part 5: Strategic Recommendations
When to Select Quinazoline:
-
Target: Kinases (EGFR, VEGFR, HER2).[3]
-
Requirement: High water solubility is needed (Nitrogen allows for salt formation, e.g., Hydrochloride salts).
-
Development Stage: Late-stage optimization where predictable SAR is required.
When to Select 3,1-Benzothiazine:
-
Target: Bacterial cell wall synthesis, COX-2 inhibition, or targets requiring high lipid permeability (CNS drugs).
-
Requirement: Novelty (IP space is less crowded than quinazolines).
-
Strategy: Overcoming resistance. If a kinase mutation (e.g., T790M) prevents quinazoline binding, the altered geometry of benzothiazine may bypass the steric clash.
References
-
Alshammari, Y. H., et al. (2025).[3] "Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy." Oriental Journal of Chemistry. Link[3]
-
Hameed, A., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." PMC. Link
-
Ghorab, M. M., et al. (2021). "Synthesis, Characterization and In vitro Antimicrobial Assessments of a New Series Benzoimidazoles Incorporated Quinazoline and Thiazine Analogues." ResearchGate.[4][5][6] Link
-
Patsnap Synapse. (2025). "Role of Bioisosterism in Drug Design: Enhancing Potency and Pharmacokinetics." Link
-
Zhang, J., et al. (2024). "Discovery of quinazoline-benzothiazole derivatives as novel potent protease-activated receptor 4 antagonists."[7] European Journal of Medicinal Chemistry. Link[7]
Sources
- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of quinazoline-benzothiazole derivatives as novel potent protease-activated receptor 4 antagonists with improved pharmacokinetics and low bleeding liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 4H-3,1-benzothiazine and 2H-1,4-benzothiazine isomers
This guide provides a comparative technical analysis of 4H-3,1-benzothiazine and 2H-1,4-benzothiazine isomers.[1] It is designed for medicinal chemists and synthetic researchers selecting a scaffold for drug discovery campaigns.
Executive Summary & Structural Topology[1][2]
Benzothiazines are bicyclic heterocyclic systems containing a benzene ring fused to a thiazine ring.[1][2] While they share the same molecular formula (
| Feature | 4H-3,1-Benzothiazine | 2H-1,4-Benzothiazine |
| Core Structure | Benzene fused to 3,1-thiazine | Benzene fused to 1,4-thiazine |
| Heteroatom Arrangement | Nitrogen and Sulfur are meta (1,[1]3) relative to each other.[1][4] | Nitrogen and Sulfur are para (1,[3]4) relative to each other.[1][5][6] |
| 3D Conformation | Planar / Near-Planar: Resembles quinazoline.[1] The conjugation extends through the N=C-S system. | Folded (Screw-Boat): Significant fold along the N-S axis.[1][5] Non-planar. |
| Electronic Character | Electron-deficient at C-2 (amidine-like character).[1] Susceptible to nucleophilic attack.[1] | Electron-rich aromatic system.[1][7] Susceptible to oxidation (radical formation).[1][3] |
| Key Bioactivity | Enzyme Inhibition: AChE inhibitors, steroid sulfatase inhibitors.[1][3] | CNS & CV Agents: Ca²⁺ channel blockers, antipsychotics (phenothiazine analogs).[1][3] |
Structural Visualization Logic (DOT)
The following diagram illustrates the fundamental connectivity and synthesis logic differences between the two isomers.
Caption: Synthesis logic flow comparing the assembly of the 3,1-scaffold (Blue) versus the 1,4-scaffold (Red).
Chemical Stability & Reactivity Profile
Understanding the degradation pathways is critical for formulation and assay design.
4H-3,1-Benzothiazine: Nucleophilic Lability
The 3,1-isomer contains an imine-thioether linkage (
-
Hydrolysis Risk: High.[1] Under acidic or strongly basic aqueous conditions, the ring can open to form thiourea derivatives or 2-aminobenzyl precursors .[1]
-
Mechanism: Nucleophilic attack at the C-2 position (the carbon between N and S) leads to ring cleavage.[1]
-
Storage: Must be stored under anhydrous conditions. Avoid protic solvents for long-term stock solutions.[1]
2H-1,4-Benzothiazine: Oxidative Sensitivity
The 1,4-isomer is structurally related to phenothiazine and is electron-rich.[1]
-
Oxidation Risk: High.[1] The sulfur atom is prone to oxidation to sulfoxides (S=O) and sulfones (O=S=O) .[1][3]
-
Dimerization: In the presence of radical initiators or light, 1,4-benzothiazines can undergo oxidative dimerization to form trichochromes (pigments similar to pheomelanin).[1][3]
-
Storage: Protect from light and air.[1] Antioxidants (e.g., ascorbic acid) may be required in assay buffers.[1][3]
Experimental Protocols
The following protocols are selected for their reproducibility and high yield, based on recent "green chemistry" optimizations.
Protocol A: Synthesis of 4H-3,1-Benzothiazine Derivatives
Method: Base-catalyzed cyclization of 2-aminobenzyl alcohol derivatives.[1] Target: Construction of the planar 3,1-core via C-N/C-S bond formation.
-
Reagents: 2-Aminobenzyl alcohol (1.0 equiv), Isothiocyanate (1.2 equiv),
(Catalyst), THF (Solvent).[1][3] -
Procedure:
-
Dissolve 2-aminobenzyl alcohol in anhydrous THF under
atmosphere. -
Add the isothiocyanate dropwise.
-
Introduce
(Hexamethylphosphorous triamide) at room temperature.[1][3] -
Observation Point: The reaction typically proceeds via an iminophosphorane intermediate. Monitor TLC for the disappearance of the starting amine.
-
Stir for 4–6 hours.
-
Work-up: Remove solvent in vacuo.[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
-
-
Validation: Product formation is confirmed by the appearance of a characteristic
stretch in IR (~1600-1620 ) and the absence of the broad signals.[1]
Protocol B: Synthesis of 2H-1,4-Benzothiazine Derivatives
Method: Oxidative cyclocondensation of 2-aminothiophenol.[1][5] Target: Construction of the folded 1,4-core.
-
Reagents: 2-Aminothiophenol (1.0 equiv), 1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.0 equiv), DMSO (Solvent/Oxidant).[1][3]
-
Procedure:
-
Safety Note: 2-Aminothiophenol has a stench; work in a well-ventilated fume hood.[1]
-
Mix 2-aminothiophenol and the 1,3-dicarbonyl compound in DMSO (5 mL per mmol).
-
Heat the mixture to 80–100°C. DMSO acts as both the solvent and the mild oxidant required to drive the cyclization (removal of
). -
Visual Cue: The reaction mixture often turns a deep red/wine color initially, transitioning to a darker precipitate as the benzothiazine forms.
-
Monitor via TLC (Hexane/EtOAc 7:3).
-
Work-up: Pour the reaction mixture into crushed ice. The solid 1,4-benzothiazine usually precipitates out.[1] Filter and wash with cold water.[4]
-
Recrystallization: Ethanol is the preferred solvent for purification.
-
-
Validation: 1H NMR will show the characteristic vinyl proton (if using a diketone) or the methylene protons of the thiazine ring.
Biological Application Guide
When to choose which isomer?
| Application Area | Select 4H-3,1-Benzothiazine | Select 2H-1,4-Benzothiazine |
| Target Class | Hydrolases & Transferases: Acetylcholinesterase (AChE), steroid sulfatase.[1] | GPCRs & Ion Channels: Dopamine receptors, Calcium channels, Potassium channels.[1][3] |
| Mechanism | The planar structure fits into narrow enzyme gorges (e.g., AChE active site).[3] | The "butterfly" fold mimics the pharmacophore of phenothiazines (antipsychotics) and diltiazem (CV drugs).[1] |
| ADME Property | Lower Lipophilicity: Generally more polar due to exposed amidine functionality.[1] | Higher Lipophilicity: Good BBB permeability.[1] High Vd (Volume of distribution).[1] |
| Toxicity Signal | Potential for reactive metabolite formation (ring opening).[1] | Potential for phototoxicity (ROS generation upon light exposure).[1][3] |
Mechanism of Action Visualization (DOT)
This diagram correlates the structural features to their biological targets.[1]
Caption: Structure-Activity Relationship (SAR) mapping of benzothiazine isomers to primary therapeutic targets.[1]
References
-
Synthesis of 4H-3,1-Benzothiazine-2-thiones
-
Synthesis of 2H-1,4-Benzothiazines (Review)
-
Biological Activity (AChE Inhibition)
-
Biological Activity (1,4-Benzothiazine Overview)
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cbijournal.com [cbijournal.com]
- 6. Chemical and pharmacological investigations on 2H-pyridazino[4,5-b] [1,4]benzothiazin-1(10H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Anti-inflammatory Mechanisms of Benzothiazine-2-amines
Introduction: The Quest for Safer, More Effective Anti-inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that both protects the body from infection and injury and contributes to a host of chronic diseases when dysregulated.[1][2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[3][4][5] However, the therapeutic utility of traditional NSAIDs is often limited by significant gastrointestinal and cardiovascular side effects, largely stemming from their non-selective inhibition of both COX-1 and COX-2 isoforms.[3][4] This has spurred a continuous search for novel anti-inflammatory compounds with improved safety profiles.
The benzothiazole nucleus, a privileged heterocyclic scaffold, has emerged as a promising foundation for developing new therapeutic agents due to its diverse pharmacological activities.[6][7] Specifically, derivatives of 1,2-benzothiazine and benzothiazine-2-amines have demonstrated potent anti-inflammatory effects in numerous studies.[8][9] These compounds are hypothesized to act through multiple mechanisms, including the inhibition of key inflammatory enzymes like COX and 5-lipoxygenase (5-LOX), and modulation of critical signaling pathways such as NF-κB.[8][9][10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory mechanisms of novel benzothiazine-2-amine derivatives. We will objectively compare their performance with established alternatives, provide the causal logic behind experimental designs, and offer detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Comparative Mechanistic Analysis: Benzothiazine-2-amines vs. Standard NSAIDs
The primary mechanism of traditional NSAIDs involves blocking the arachidonic acid (AA) cascade. AA is converted into prostaglandins (PGs) by COX enzymes and into leukotrienes by 5-LOX. PGs are key mediators of inflammation, pain, and fever.[11][12] The two main COX isoforms, COX-1 and COX-2, play distinct roles. COX-1 is constitutively expressed and involved in housekeeping functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4]
-
Non-selective COX inhibitors (e.g., Indomethacin): These drugs inhibit both COX-1 and COX-2.[3][4] While effective at reducing inflammation, their inhibition of COX-1 is responsible for common side effects like stomach ulcers.[3]
-
Selective COX-2 inhibitors (e.g., Celecoxib): Developed to be safer for the gastrointestinal tract, these drugs selectively target COX-2.[13][14] This selectivity allows them to reduce inflammation with a lower risk of certain gastrointestinal issues.[13]
-
Benzothiazine-2-amines & Derivatives: This class of compounds presents a more complex and potentially advantageous mechanistic profile. Studies suggest that various derivatives can act as:
-
Selective COX-2 Inhibitors: Similar to coxibs, some benzothiazine derivatives show high selectivity for the COX-2 enzyme.[15][16]
-
Dual COX-2/5-LOX Inhibitors: A significant advantage of some benzothiazines is their ability to simultaneously inhibit both COX-2 and 5-LOX.[10][17] This dual inhibition can block both prostaglandin and leukotriene synthesis, potentially offering broader anti-inflammatory efficacy and a better safety profile.
-
NF-κB Pathway Modulators: Beyond the AA cascade, inflammation is heavily regulated by transcription factors. Nuclear Factor-kappa B (NF-κB) is a pivotal mediator, inducing the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[18][19][20] Some benzothiazine compounds may exert their effects by inhibiting the activation of the NF-κB pathway.
-
Visualizing the Core Inflammatory Pathways
To understand the points of intervention, it is crucial to visualize the key signaling cascades.
Caption: The Arachidonic Acid Cascade and points of NSAID intervention.
Quantitative Performance Comparison
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter for predicting gastrointestinal safety.
| Compound Class | Target(s) | Representative IC50 COX-1 (µM) | Representative IC50 COX-2 (µM) | Representative IC50 5-LOX (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Indomethacin | COX-1 & COX-2 | ~0.1 - 2.5 | ~0.5 - 5.0 | >100 | ~0.2 - 1 |
| Celecoxib | Selective COX-2 | ~15 - 50 | ~0.04 - 0.1 | >100 | ~300 - 400 |
| Benzothiazine Deriv. (Hypothetical) | Dual COX-2/5-LOX | ~5.40[17] | ~0.01[17] | ~1.78[17] | ~344.56[17] |
| Benzothiazine Deriv. (Hypothetical) | Selective COX-2 | >10 | ~0.08 | Not Assessed | >125 |
Note: IC50 values are highly assay-dependent. The data presented for benzothiazine derivatives are representative values from published studies on similar heterocyclic compounds to illustrate potential performance.[17] Direct head-to-head comparison in the same assay is essential.
Experimental Validation Protocols: A Step-by-Step Guide
To validate these mechanisms, a tiered approach starting with in vitro enzyme assays and progressing to cell-based models is recommended. This workflow provides a robust, self-validating system.
Workflow for Validating Anti-inflammatory Mechanisms
Caption: A tiered approach for validating anti-inflammatory drug candidates.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol determines the IC50 and selectivity index of the test compounds. It is a foundational screening assay.[1]
Principle: This assay measures the peroxidase component of COX enzymes. COX converts arachidonic acid to PGG2, and the peroxidase activity reduces PGG2 to PGH2. A fluorometric probe is used to detect the peroxidase activity. Inhibition of COX reduces the signal.
Materials:
-
Ovine COX-1 / Human Recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric Probe (e.g., ADHP)
-
Test Compounds (Benzothiazine-2-amines)
-
Reference Compounds (Indomethacin, Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in assay buffer containing heme. Keep on ice.
-
Compound Plating: Prepare serial dilutions of your benzothiazine compounds and reference drugs in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Reaction Mix: Prepare a master mix containing assay buffer, the fluorometric probe, and the COX enzyme (use separate mixes for COX-1 and COX-2).
-
Initiate Reaction: Add 190 µL of the reaction mix to each well. Incubate for 15 minutes at room temperature, protected from light.
-
Substrate Addition: Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence (Excitation/Emission ~535/590 nm) every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Causality & Trustworthiness: Using both COX-1 and COX-2 enzymes in parallel is critical for determining selectivity. The inclusion of both a non-selective (Indomethacin) and a selective (Celecoxib) control validates the assay's ability to distinguish between inhibitor types.
Protocol 2: Cell-Based Pro-inflammatory Cytokine Inhibition Assay
This assay confirms that the compound is active in a more biologically relevant cellular context.
Principle: Macrophages (like RAW 264.7 cells) are key immune cells. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, they activate inflammatory pathways (including NF-κB) and release pro-inflammatory cytokines like TNF-α and IL-6. An effective anti-inflammatory drug will suppress this cytokine release.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
LPS (from E. coli)
-
Test Compounds and Reference Drugs
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
TNF-α and IL-6 ELISA kits
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of your benzothiazine compounds or reference drugs for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Cytotoxicity Assessment: Add a cell viability reagent to the remaining cells in the plate and measure according to the manufacturer's protocol. This is a critical control step.
-
Cytokine Quantification: Use the collected supernatants to quantify the concentration of TNF-α and IL-6 using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
First, analyze the cytotoxicity data. Any reduction in cytokine levels must not be due to cell death. Only use data from non-toxic concentrations of the compound.
-
Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition vs. compound concentration to determine the IC50 for TNF-α and IL-6 suppression.
-
Causality & Trustworthiness: The cytotoxicity assay is non-negotiable. It ensures that the observed anti-inflammatory effect is specific and not an artifact of the compound killing the cells. Comparing the compound's effect to an unstimulated control and an LPS-only control establishes the baseline and maximal response, respectively.
Protocol 3: Validating NF-κB Pathway Inhibition
If a compound is a potent inhibitor of cytokine production but a weak COX inhibitor, it may be acting further upstream, for example, on the NF-κB pathway.[18][19]
Principle: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[18] Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[20][21] This protocol uses Western blotting to visualize the levels of phosphorylated IκBα. A decrease in phosphorylated IκBα indicates inhibition of the pathway.
Materials:
-
RAW 264.7 cells
-
LPS, Test Compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed and treat RAW 264.7 cells with the test compound as in Protocol 2, but use a much shorter LPS stimulation time (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid and transient event.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with the primary antibody for phospho-IκBα overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply chemiluminescent substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and then for β-actin to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα or β-actin signal. Compare the levels in compound-treated samples to the LPS-only control.
Visualizing the NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway, a key target for inflammation.
Conclusion and Future Outlook
The family of benzothiazine-2-amines represents a fertile ground for the discovery of next-generation anti-inflammatory drugs. Their potential for dual COX/LOX inhibition or modulation of upstream signaling pathways like NF-κB offers a promising strategy to improve upon the efficacy and safety of current NSAIDs.
The experimental framework provided here—progressing from specific enzyme inhibition to cellular activity and finally to mechanistic pathway analysis—constitutes a robust and logical pipeline for validating these novel compounds. By employing rigorous controls, quantifying performance against established benchmarks, and understanding the causality behind each experimental step, researchers can confidently characterize the mechanism of action and build a compelling case for further preclinical and clinical development. The ultimate goal is to translate these scientific findings into safer and more effective treatments for the millions of patients affected by chronic inflammatory diseases.
References
-
Celecoxib - Wikipedia. Wikipedia. [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]
-
Vallerand, I. A., & Zito, P. M. (2024). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
Indometacin - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Indomethacin? Patsnap Synapse. [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Celecoxib: Mechanism of Action & Structure. Study.com. [Link]
-
Lucas, S. (2024). Indomethacin. In StatPearls. StatPearls Publishing. [Link]
-
Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation, 107(1), 7–11. [Link]
-
Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]
-
Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]
-
Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of Clinical Investigation, 128(5), 1667-1678. [Link]
-
NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Indometacin – Knowledge and References. Taylor & Francis. [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1972). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Journal of Medicinal Chemistry, 15(8), 848–849. [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
-
Trapani, G., Reho, A., Morlacchi, F., Latrofa, A., Marchini, P., Venturi, F., & Cantalamessa, F. (1985). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica, 40(5), 369–376. [Link]
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
-
Szczęśniak-Sięga, B. M., & Topolska, I. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 18(10), 1484. [Link]
-
In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Bentham Science. [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]
-
In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org. [Link]
-
Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. ResearchGate. [Link]
-
Feng, Z., & Zhang, H. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Current Protocols in Pharmacology, Chapter 18, Unit 18.4. [Link]
-
Goli-Garmroodi, F., & Soukhtanloo, M. (2019). Selective COX-2 inhibitors as anticancer agents: a patent review (2014-2018). Expert Opinion on Therapeutic Patents, 29(8), 613-633. [Link]
-
Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. [Link]
-
Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. [Link]
-
Wang, Z., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 12(11), 1806-1825. [Link]
-
Wang, Z., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry. [Link]
-
Morita, H., et al. (1990). Synthesis and calcium ion antagonistic activity of 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines. Journal of Medicinal Chemistry, 33(7), 2012–2016. [Link]
-
El-Sayed, M. A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3046. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. jocpr.com [jocpr.com]
- 8. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
